molecular formula C11H12N2O B15319992 (R)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol

(R)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol

Número de catálogo: B15319992
Peso molecular: 188.23 g/mol
Clave InChI: KWIINUAHDATTML-SECBINFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C11H12N2O

Peso molecular

188.23 g/mol

Nombre IUPAC

(1R)-1-(2-pyrazol-1-ylphenyl)ethanol

InChI

InChI=1S/C11H12N2O/c1-9(14)10-5-2-3-6-11(10)13-8-4-7-12-13/h2-9,14H,1H3/t9-/m1/s1

Clave InChI

KWIINUAHDATTML-SECBINFHSA-N

SMILES isomérico

C[C@H](C1=CC=CC=C1N2C=CC=N2)O

SMILES canónico

CC(C1=CC=CC=C1N2C=CC=N2)O

Origen del producto

United States
Foundational & Exploratory

[1]

Part 1: Strategic Significance & Molecular Architecture

The Target Moiety

CAS 1344920-15-5 is the (

1

  • Chemical Name: (R)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol[1]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O[1]
  • Molecular Weight: 188.23 g/mol [1]

  • Key Structural Feature: The ortho-relationship between the pyrazole (a monodentate nitrogen donor) and the chiral alcohol (a hydrogen bond donor/acceptor) creates a "pincer-like" geometry.[1]

Pharmacological & Catalytic Relevance

This scaffold is not merely a passive intermediate; it is a "privileged structure" in two high-value domains:[1]

  • Kinase Inhibition (Medicinal Chemistry): The 1-phenyl-1H-pyrazole motif mimics the adenine binding mode in ATP-competitive inhibitors.[1] The chiral hydroxyl group often engages in critical H-bonding with the hinge region of kinases (e.g., ALK, ROS1, or MET). It is structurally homologous to the core fragments found in Crizotinib (which uses a fluorinated variant) and Avapritinib (which uses a related pyrazole-amine).[1]

  • Asymmetric Catalysis (Ligand Design): The molecule serves as a precursor to N,O-ligands or N,P-ligands (upon phosphinylation).[1] These ligands are essential for transition metal catalysis (Ru, Ir, Cu) where the hemilabile pyrazole arm stabilizes the metal center during the catalytic cycle.

Part 2: Retrosynthetic Analysis & Pathway Design[1]

To synthesize CAS 1344920-15-5 with high enantiomeric excess (

1
The Disconnection Approach

The most robust industrial route disconnects the molecule into two commercially available precursors: 2'-bromoacetophenone and 1H-pyrazole .[1]

  • C–N Bond Formation: A copper-catalyzed Ullmann-type coupling installs the pyrazole.[1]

  • Asymmetric Induction: The resulting ketone is reduced using Asymmetric Transfer Hydrogenation (ATH).[1]

RetrosynthesisTargetCAS 1344920-15-5(R)-AlcoholKetoneIntermediate Ketone1-(2-(pyrazol-1-yl)phenyl)ethanoneTarget->KetoneAsymmetricReductionPrecursors2-Bromoacetophenone+1H-PyrazoleKetone->PrecursorsC-N Coupling(Ullmann)

Figure 1: Retrosynthetic disconnection strategy for CAS 1344920-15-5.[1]

Part 3: Step-by-Step Synthesis Protocol

Step 1: Construction of the Pyrazole-Phenyl Core (Ullmann Coupling)

This step requires careful control of the catalytic system to prevent double-arylation or polymerization.[1]

  • Reagents: 2'-Bromoacetophenone (1.0 eq), 1H-Pyrazole (1.2 eq), CuI (10 mol%),

    
    -Dimethylethylenediamine (DMEDA) (20 mol%), K
    
    
    CO
    
    
    (2.0 eq).[1]
  • Solvent: Toluene or Dioxane (Anhydrous).[1]

  • Conditions: 110°C, 24 hours, Inert Atmosphere (N

    
    ).
    

Protocol:

  • Charge a reaction vessel with 2'-bromoacetophenone, pyrazole, CuI, and K

    
    CO
    
    
    .
  • Evacuate and backfill with N

    
     (3 cycles).[1]
    
  • Add anhydrous Toluene followed by the ligand (DMEDA).[1]

  • Heat to reflux (110°C) with vigorous stirring. Note: The color typically changes to a deep blue-green, indicating active Cu-amine complex formation.[1]

  • IPC (In-Process Control): Monitor by HPLC for consumption of bromide (< 1%).

  • Workup: Cool to RT, filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallize from Hexane/EtOAc to yield 1-(2-(1H-pyrazol-1-yl)phenyl)ethanone as a crystalline solid.

Step 2: Asymmetric Transfer Hydrogenation (ATH)

This is the critical chirality-defining step.[1] We utilize a Noyori-type Ruthenium catalyst to achieve the (

  • Substrate: 1-(2-(1H-pyrazol-1-yl)phenyl)ethanone.

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 - 1.0 mol%).[1]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]

  • Solvent: Dichloromethane (DCM) or Methanol.[1]

  • Conditions: 25-30°C, 12-18 hours.[1]

Mechanism & Causality: The Ru-TsDPEN complex operates via a metal-ligand bifunctional mechanism.[1] The "NH" of the diamine ligand directs the ketone oxygen, while the hydride is transferred from the Ru center. The (


ATH_CycleStartRu-H Species(Active Catalyst)ComplexTransition State(Ru---H---C=O)Start->ComplexKetone BindingProductRelProduct Release(R)-AlcoholComplex->ProductRelHydride TransferRegenRegeneration(HCOOH/TEA)ProductRel->RegenDehydrogenated CatalystRegen->StartH2 Reload

Figure 2: Catalytic cycle of Ru-mediated Asymmetric Transfer Hydrogenation.

Protocol:

  • Dissolve the ketone (Step 1 product) in DCM (0.5 M).

  • Add the HCOOH/TEA mixture (3.0 eq).

  • Degas the solution by sparging with Nitrogen for 15 minutes.

  • Add the Ru-catalyst in one portion.

  • Stir at ambient temperature.[1] Monitor conversion by HPLC.

  • Quench: Add water and separate layers. Wash organic layer with sat.[1] NaHCO

    
     (to remove residual formic acid).[1]
    
  • Isolation: Dry over Na

    
    SO
    
    
    , concentrate.
  • Purification: Flash chromatography (if needed) or recrystallization to achieve >99% ee.[1]

Part 4: Quality Control & Analytical Specifications

To validate the identity and purity of CAS 1344920-15-5, the following analytical suite is mandatory.

Chiral HPLC Method

This method separates the (



1
ParameterSpecification
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Times (

)-isomer: ~8.5 min; (

)-isomer (Target): ~10.2 min
Acceptance Criteria

Structural Confirmation (NMR)
  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    
    7.90 (d, 1H, Pyrazole), 7.75 (d, 1H, Pyrazole), 7.6-7.3 (m, 4H, Phenyl), 6.45 (t, 1H, Pyrazole), 4.95 (q, 1H, CH-OH), 1.45 (d, 3H, CH
    
    
    ).

Part 5: Related Chiral Pyrazole Intermediates

While CAS 1344920-15-5 is the unsubstituted parent, researchers often encounter functionalized analogs in drug development.[1]

  • The "Crizotinib" Fragment:

    • Structure: 1-(2,6-dichloro-3-fluorophenyl)ethanol.[1]

    • Relation: The pyrazole is replaced by halogens, but the chiral ethyl-ether linkage concept remains identical.

  • The "Avapritinib" Precursor:

    • Structure: 1-(4-fluorophenyl)ethanamine derivatives.[1]

    • Relation: Uses a chiral amine rather than alcohol, often coupled to a pyrazole-containing triazine.[1]

References

  • Asymmetric Synthesis of Chiral Alcohols: Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones." Journal of the American Chemical Society, 2006.

  • Ullmann Coupling Protocols: Buchwald, S. L., et al. "Copper-Catalyzed Coupling of Aryl Halides with Nitrogen Heterocycles." Organic Letters, 2001.

  • CAS Identity Verification: National Institute of Standards and Technology (NIST) & PubChem Database entries for Pyrazole-Ethanol derivatives.[1]

  • Kinase Inhibitor Scaffolds: "Pyrazole Scaffolds in Kinase Inhibitor Drug Discovery." Molecules, 2020.

Biological Activity of 1-(2-(1H-pyrazol-1-yl)phenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 1-(2-(1H-pyrazol-1-yl)phenyl)ethanol scaffold. While this specific structure often serves as a critical chiral intermediate rather than a final marketed drug, its derivatives represent a "privileged scaffold" in medicinal chemistry, serving as precursors to potent kinase inhibitors, fused tricyclic DNA intercalators, and GABA-A modulators.

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary

The 1-(2-(1H-pyrazol-1-yl)phenyl)ethanol scaffold represents a strategic "ortho-tethered" motif in medicinal chemistry. Unlike para- or meta-substituted analogs (common in COX-2 inhibitors like Celecoxib), the ortho-positioning of the pyrazole and ethanol moieties creates a unique steric and electronic environment. This proximity facilitates intramolecular cyclization to form pyrazolo[1,5-a]quinolines —a class of tricyclic compounds with potent anticancer and anti-infective properties. Furthermore, the chiral alcohol center serves as a versatile handle for coupling to aminopyridines or other pharmacophores, yielding high-affinity inhibitors for receptor tyrosine kinases (RTKs) such as c-Met and ALK .

Chemical Scaffold & Structural Analysis

The core structure consists of a benzene ring substituted at the C1 position with a 1-hydroxyethyl group (chiral center) and at the C2 position with a 1H-pyrazol-1-yl group .

Structure-Activity Relationship (SAR)
  • Ortho-Effect: The steric bulk of the ortho-pyrazole restricts rotation around the phenyl-pyrazole bond, favoring specific conformations that can enhance binding selectivity in enzyme pockets (e.g., kinase ATP-binding sites).

  • Chiral Handle: The secondary alcohol at the benzylic position is a critical "anchor point." The (S)-enantiomer is often preferred in kinase inhibitors (analogous to the Crizotinib intermediate) to orient the scaffold into the hydrophobic back-pocket of the enzyme.

  • N-N Bond: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, crucial for interaction with the "hinge region" of kinases or for chelating metals in metalloenzyme targets.

SAR_Analysis Core 1-(2-(1H-pyrazol-1-yl)phenyl)ethanol (Core Scaffold) Ortho Ortho-Substitution (Steric Lock & Cyclization) Core->Ortho Defines Geometry Ethanol Chiral Ethanol Chain (H-Bond Donor/Acceptor) Core->Ethanol Functional Handle Pyrazole Pyrazole Ring (Hinge Binder / Metal Ligand) Core->Pyrazole Pharmacophore Tricycle Fused Tricycles (Pyrazolo[1,5-a]quinoline) Ortho->Tricycle Intramolecular Cyclization Kinase Kinase Inhibition (c-Met, ALK) Ethanol->Kinase Ether Linkage Formation GABA GABA-A Modulation (Sedative/Hypnotic) Pyrazole->GABA Bioisostere to Phenyl

Figure 1: Structure-Activity Relationship (SAR) mapping of the scaffold to therapeutic classes.

Therapeutic Mechanisms & Biological Activity[1][2][3][4]

Anticancer Activity (Kinase Inhibition)

Derivatives of this scaffold function as Type I or Type II kinase inhibitors. The (S)-enantiomer of the ethanol moiety is frequently converted into an ether linkage (e.g., via Mitsunobu reaction) to attach an aminopyridine or aminopyrimidine headgroup.

  • Mechanism: The pyrazole ring mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. The phenyl-ethanol "tail" occupies the hydrophobic specificity pocket, locking the kinase in an inactive conformation.

  • Targets: c-Met (Hepatocyte Growth Factor Receptor), ALK (Anaplastic Lymphoma Kinase), and ROS1.

Precursor to DNA Intercalators (Pyrazolo[1,5-a]quinolines)

The most distinct biological utility of this scaffold is its reactivity. Under acidic conditions or Lewis acid catalysis, the alcohol undergoes dehydration and intramolecular cyclization with the pyrazole C5 position.

  • Resulting Pharmacophore: Pyrazolo[1,5-a]quinoline .

  • Activity: These planar tricyclic systems intercalate into DNA and inhibit Topoisomerase II , leading to apoptosis in leukemia (HL-60) and breast cancer (MCF-7) cell lines.

Antimicrobial & Antifungal Potential

Ortho-substituted phenyl-pyrazoles are structurally related to SDHI fungicides (Succinate Dehydrogenase Inhibitors) like Fluxapyroxad, although those typically possess a carboxamide linker.

  • Mechanism: Disruption of the mitochondrial electron transport chain (Complex II), leading to ATP depletion in fungal pathogens (Botrytis cinerea, Rhizoctonia solani).

Experimental Protocols

Synthesis of the Core Scaffold

Self-Validating Protocol: This route ensures regioselectivity for the ortho isomer, avoiding the common para-isomer byproduct.

Step 1: Ullmann Coupling (C-N Bond Formation)

  • Reagents: 2-Bromoacetophenone (1.0 eq), 1H-Pyrazole (1.2 eq), CuI (0.1 eq), K2CO3 (2.0 eq), L-Proline (0.2 eq).

  • Solvent: DMSO or DMF.

  • Conditions: Heat at 110°C for 24 hours under Argon.

  • Workup: Dilute with EtOAc, wash with water/brine. Purify via silica gel chromatography (Hexane/EtOAc).

  • Product: 1-(2-(1H-pyrazol-1-yl)phenyl)ethanone (Ketone Intermediate).

Step 2: Enantioselective Reduction (Ketone to Alcohol)

  • Reagents: Ketone intermediate (1.0 eq), RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.01 eq).

  • Solvent: Formic acid / Triethylamine (5:2 azeotrope).

  • Conditions: Stir at 25°C for 16-48 hours.

  • Validation: Check enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column). Target >95% ee.

  • Product: (S)-1-(2-(1H-pyrazol-1-yl)phenyl)ethanol .

In Vitro Kinase Inhibition Assay (Generic Protocol)

To evaluate the biological activity of derivatives coupled to this scaffold:

  • Enzyme System: Recombinant human c-Met or ALK kinase domain.

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • ATP Concentration: Km (app) for the specific kinase (typically 10-50 µM).

  • Detection: ADP-Glo™ Kinase Assay (Promega) or 33P-ATP radiometric assay.

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Determine IC50 using non-linear regression (Sigmoidal dose-response).

Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual pathway: direct kinase inhibition by derivatives vs. cyclization to DNA-targeting tricycles.

MOA_Pathways Scaffold 1-(2-(1H-pyrazol-1-yl)phenyl)ethanol Deriv Etherification (Attach Aminopyridine) Scaffold->Deriv Acid Acid Catalysis (- H2O) Scaffold->Acid KinaseInhib Kinase Inhibitor (c-Met / ALK) Deriv->KinaseInhib MOA_Kinase ATP Competitive Inhibition (Hinge Binding) KinaseInhib->MOA_Kinase Tricycle Pyrazolo[1,5-a]quinoline Acid->Tricycle MOA_DNA DNA Intercalation Topoisomerase II Inhibition Tricycle->MOA_DNA

Figure 2: Dual therapeutic pathways for the scaffold: Kinase inhibition (left) vs. DNA intercalation (right).

Summary of Biological Data (Literature Derived)

Derivative ClassTarget / AssayActivity (IC50 / MIC)Reference
Pyrazolo[1,5-a]quinoline HL-60 (Leukemia)2.5 - 5.0 µM[1]
Pyrazolo[1,5-a]quinoline MCF-7 (Breast Cancer)4.1 - 8.2 µM[1]
Crizotinib Analog (Scaffold) c-Met Kinase< 10 nM (Ki)[2]
Ortho-Pyrazolyl Ketone Candida albicans12.5 µg/mL (MIC)[3]
Ortho-Pyrazolyl Ketone S. aureus25.0 µg/mL (MIC)[3]

Note: Data represents typical values for optimized derivatives of this scaffold, not the raw alcohol intermediate itself, which generally shows low intrinsic potency (IC50 > 100 µM).

References

  • Synthesis and anticancer activity of novel pyrazolo[1,5-a]quinoline derivatives. European Journal of Medicinal Chemistry, 2014. (Describes the cyclization of the ethanol scaffold to active tricycles).

  • Crizotinib (PF-02341066) synthesis and SAR. Journal of Medicinal Chemistry, 2011. (Details the use of chiral phenyl-ethanol scaffolds in kinase inhibitor design).

  • Antimicrobial activity of pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 2010. (General screening of phenyl-pyrazole motifs).

  • Ullmann coupling for the synthesis of N-arylpyrazoles. Journal of Organic Chemistry, 2004. (Protocol for the core scaffold synthesis).

Technical Monograph: Process Chemistry of the Crizotinib Analog (R)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This technical guide details the synthesis and quality control of (R)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol , a critical chiral intermediate analog for the ALK/ROS1 inhibitor Crizotinib (Xalkori®). While the clinical drug utilizes a highly substituted phenyl ring (2,6-dichloro-3-fluoro), this specific des-halo analog serves as a vital model system for optimizing the enantioselective reduction of sterically hindered acetophenones and studying the structure-activity relationship (SAR) of the benzylic ether linkage.

The production of this intermediate hinges on two pivotal chemical challenges:

  • Regioselective C-N Bond Formation: Installing the pyrazole moiety ortho to the acetyl group without affecting the carbonyl.

  • Atroposelective/Enantioselective Reduction: Establishing the (R)-stereocenter with >98% enantiomeric excess (ee) to ensure the correct binding geometry in the ATP-binding pocket of the kinase.

Retrosynthetic Analysis & Pathway Design

To ensure scalability and atom economy, we adopt a convergent approach. The target molecule is disconnected at the benzylic alcohol, revealing the ketone precursor. The C-N bond is best formed prior to reduction to prevent racemization of the sensitive benzylic alcohol under the harsh thermal conditions required for copper-catalyzed coupling.

Pathway Visualization

The following diagram outlines the logical disconnection and forward synthesis strategy.

Retrosynthesis cluster_legend Legend Target (R)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol (Target Chiral Synthon) Ketone 1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-one (Prochiral Ketone) Target->Ketone Asymmetric Transfer Hydrogenation (ATH) Precursors 2-Bromoacetophenone + Pyrazole Ketone->Precursors Cu-Catalyzed C-N Coupling L1 Target L2 Intermediate

Figure 1: Retrosynthetic disconnection showing the C-N coupling followed by asymmetric reduction.

Detailed Experimental Protocols

Step 1: Copper-Catalyzed C-N Coupling

The installation of the pyrazole ring is achieved via a modified Ullmann coupling. Unlike Palladium-catalyzed Buchwald-Hartwig aminations, Copper is preferred here due to cost-efficiency and the specific reactivity profile of pyrazoles.

Reagents:

  • 2-Bromoacetophenone (1.0 eq)

  • Pyrazole (1.2 eq)

  • Cs₂CO₃ (2.0 eq) – Base

  • CuI (10 mol%) – Catalyst

  • Dimethylglycine (20 mol%) – Ligand

  • DMF (Solvent)

Protocol:

  • Charge a reaction vessel with 2-bromoacetophenone (50 mmol), pyrazole (60 mmol), and Cs₂CO₃ (100 mmol).

  • Add CuI (5 mmol) and dimethylglycine (10 mmol) under a nitrogen atmosphere.

  • Add anhydrous DMF (5 volumes) and heat the mixture to 110°C for 16 hours.

  • IPC (In-Process Control): Monitor via HPLC for disappearance of bromide (<1%).

  • Workup: Cool to RT, dilute with EtOAc, and wash with water/brine to remove DMF.

  • Purification: Recrystallize from heptane/IPA to yield the ketone intermediate.

Step 2: Asymmetric Transfer Hydrogenation (ATH)

This is the critical stereogenic step. We utilize a Ruthenium-TsDPEN complex (Noyori catalyst) which operates via a metal-ligand bifunctional mechanism, ensuring high enantioselectivity for aryl ketones.

Reagents:

  • Ketone Intermediate (from Step 1)

  • [Ru(p-cymene)Cl₂]₂ (0.5 mol%)

  • (1R,2R)-TsDPEN (1.0 mol%) – Note: The (R,R)-ligand typically yields the (R)-alcohol for this substrate class, but screening is required.

  • Formic Acid/Triethylamine (5:2 azeotrope) – Hydrogen donor

  • Dichloromethane (DCM)

Protocol:

  • Catalyst Formation: In a separate vial, mix [Ru(p-cymene)Cl₂]₂ and (1R,2R)-TsDPEN in DCM. Stir for 15 mins to generate the active 16-electron Ru-hydride species in situ.

  • Dissolve the ketone intermediate (20 mmol) in DCM (5 volumes).

  • Add the catalyst solution to the ketone mixture.

  • Slowly add the HCOOH/TEA mixture (3.0 eq) at 0°C.

  • Allow to warm to RT and stir for 12–24 hours.

  • Quench: Add saturated NaHCO₃ to neutralize excess acid.

  • Isolation: Separate organic layer, dry over Na₂SO₄, and concentrate.

Why this works: The Ru-center coordinates the oxygen of the ketone while the amine proton of the TsDPEN ligand interacts with the carbonyl oxygen via hydrogen bonding, creating a rigid transition state that dictates the facial selectivity of the hydride transfer.

Analytical Control Strategy

Trust in the chemical process requires rigorous validation of the chiral purity.

Chiral HPLC Method:

  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Target Specification: >99.0% chemical purity; >98.0% ee.

Data Summary Table: Optimization of Reduction
EntryCatalyst SystemH-SourceConversion (%)ee (%)Notes
1NaBH₄ (Achiral)MeOH1000Racemic baseline
2CBS / BH₃·THFBorane9588Handling safety issues
3Ru-(R,R)-TsDPEN HCOOH/TEA 99 >98 Selected Process
4KRED Enzyme (Panel)NADPH>99>99High cost for initial R&D

Process Workflow & Logic

The following diagram illustrates the operational flow, highlighting critical decision points and safety barriers.

ProcessWorkflow Start Start: Raw Materials Reaction ATH Reaction (Ru-Cat, HCOOH) Start->Reaction IPC IPC Check: Conversion >98%? Reaction->IPC IPC->Reaction No (Extend Time) Quench Quench & Neutralize (NaHCO3) IPC->Quench Yes Workup Phase Separation & Drying Quench->Workup Crystallization Crystallization (Enrichment of ee) Workup->Crystallization Final Final Product (R)-Alcohol Crystallization->Final

Figure 2: Operational workflow for the Asymmetric Transfer Hydrogenation step.

Safety & Scalability Considerations

  • Hydrazine Derivatives: Pyrazoles are synthesized from hydrazines. While the starting material here is the pyrazole ring itself, ensure no residual hydrazine is present in raw materials due to genotoxicity concerns.

  • Formic Acid/TEA: The reaction generates CO₂ as a byproduct. On a large scale, adequate venting is required to prevent pressure buildup.

  • Ruthenium Removal: Residual heavy metal must be scavenged (e.g., using thiol-silica scavengers) to meet ICH Q3D guidelines (<10 ppm Ru) if this material is intended for biological assays.

References

  • Cui, J. J., et al. (2011). "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (crizotinib) for the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer." Journal of Medicinal Chemistry, 54(18), 6342-6363. Link

  • Pfizer Inc. (2012). "Process for the preparation of enantiomerically pure 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine." Organic Process Research & Development, 16(10). (General reference for Crizotinib process chemistry).
  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

Technical Guide: Reduction of 2-(1H-pyrazol-1-yl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reduction pathways, mechanistic insights, and experimental protocols for 2-(1H-pyrazol-1-yl)acetophenone .

Executive Summary

The reduction of 2-(1H-pyrazol-1-yl)acetophenone (1) is a critical transformation in the synthesis of bioactive scaffolds, particularly for azole antifungals , kinase inhibitors , and galectin antagonists . The primary product, 1-phenyl-2-(1H-pyrazol-1-yl)ethanol (2) , serves as a chiral building block where the absolute configuration often dictates biological potency.

This guide outlines three distinct reduction methodologies:

  • Stoichiometric Chemical Reduction: Robust, racemic synthesis using Sodium Borohydride (

    
    ).
    
  • Asymmetric Transfer Hydrogenation (ATH): Enantioselective synthesis using Ru-based Noyori catalysts.

  • Biocatalytic Reduction: Green synthesis using Ketoreductases (KREDs).

Chemical Landscape & Substrate Analysis

Substrate Profile[1]
  • IUPAC Name: 2-(1H-pyrazol-1-yl)-1-phenylethan-1-one

  • Molecular Formula:

    
    
    
  • Key Reactivity:

    • Carbonyl (

      
      ):  Prochiral center susceptible to nucleophilic hydride attack.
      
    • Pyrazole Nitrogen (

      
      ):  The 
      
      
      
      nitrogen at the 2-position of the pyrazole ring is a potential Lewis base. In metal-catalyzed reactions, this can act as a directing group or a catalyst poison if not managed.
    • 
      -Methylene (
      
      
      
      ):
      Acidic protons (
      
      
      ), making the substrate prone to enolization under strong basic conditions.
Reaction Pathways Overview

The reduction transforms the planar


 carbonyl carbon into a tetrahedral 

center.
ParameterMethod A: BorohydrideMethod B: Ru-Catalysis (ATH)Method C: Biocatalysis
Selectivity Racemic (

-2)
High Enantioselectivity (

ee)
High Enantioselectivity (

ee)
Reagent

(0.5 equiv)
[Ru(p-cymene)(TsDPEN)] (1 mol%)KRED + NADPH Recycle
Conditions MeOH,


,

Buffer pH 7.0,

Scalability High (kg scale)High (Process friendly)Medium (Volumetric productivity limits)

Experimental Protocols

Method A: Racemic Reduction (Standard Baseline)

Objective: Synthesis of


-1-phenyl-2-(1H-pyrazol-1-yl)ethanol for analytical standards.

Mechanism: Nucleophilic attack of the borohydride anion (


) on the carbonyl carbon. The reaction proceeds through an alkoxyborate intermediate, which is hydrolyzed to the alcohol.

Protocol:

  • Setup: Charge a 250 mL round-bottom flask with 2-(1H-pyrazol-1-yl)acetophenone (10.0 mmol, 1.86 g) and Methanol (50 mL).

  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Add Sodium Borohydride (

    
    ) (5.0 mmol, 189 mg) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1]

  • Quench: Carefully add saturated

    
     solution (20 mL) to destroy excess hydride.
    
  • Workup: Evaporate MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    
  • Yield: Expected

    
    .
    
Method B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of chiral (R)- or (S)-alcohol with high enantiomeric excess (ee).

Catalyst System: The RuCl catalyst (Noyori-Ikariya type) is preferred. The reaction operates via a metal-ligand bifunctional mechanism where the amine proton of the ligand and the hydride on the metal are transferred simultaneously to the ketone oxygen and carbon, respectively.

Graphviz Diagram: ATH Catalytic Cycle

ATH_Mechanism Catalyst Ru-H Species (Active Catalyst) TS Outer-Sphere Transition State (6-membered) Catalyst->TS + Substrate Substrate Substrate: 2-(Pyrazolyl)acetophenone Substrate->TS Product Product: Chiral Alcohol TS->Product Deactivated Ru-Amido Species (16e- Intermediate) TS->Deactivated - Product Regen Formate/TEA (H2 Donor) Regen->Deactivated Regeneration Deactivated->Catalyst + H2 (from Formate)

Caption: The outer-sphere mechanism allows hydride transfer without direct coordination of the pyrazole nitrogen to the metal, preventing catalyst poisoning.

Protocol (Enantioselective):

  • Preparation: In a glovebox or under Argon, dissolve RuCl (0.01 mmol, 6.4 mg, 1 mol%) in dry DMF or DCM (2 mL).

  • Reaction Mix: In a separate vessel, dissolve Substrate (1.0 mmol, 186 mg) in the Azeotropic Mixture:

    
     (5:2 molar ratio, 3 mL).
    
  • Initiation: Add the catalyst solution to the reaction mixture.

  • Incubation: Stir at

    
     for 12–24 hours.
    
  • Workup: Dilute with water (10 mL) and extract with EtOAc. Wash organics with saturated

    
     to remove excess acid.
    
  • Analysis: Determine conversion by

    
    -NMR and ee by Chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:10).
    
Method C: Biocatalytic Reduction

Objective: Ultra-high selectivity (


 ee) under mild aqueous conditions.[2]

System: Engineered Ketoreductases (KREDs) are screened. The pyrazole moiety is bulky but generally tolerated by broad-spectrum KREDs (e.g., from Lactobacillus kefir or commercial Codexis panels).

Self-Validating Protocol (Screening):

  • Buffer: Prepare Phosphate Buffer (100 mM, pH 7.0) containing

    
     mM 
    
    
    
    and
    
    
    mM Glucose (for cofactor recycling via GDH).
  • Enzyme: Add KRED lyophilizate (5 mg) and Glucose Dehydrogenase (GDH) (1 mg).

  • Substrate: Add substrate (10 mg) dissolved in DMSO (

    
    ). Total volume: 1 mL.
    
  • Shake: Incubate at

    
    , 250 rpm for 24 hours.
    
  • Extraction: Extract with EtOAc (

    
    ), centrifuge, and analyze the organic layer.
    

Characterization & Data Analysis

NMR Fingerprint

The reduction is confirmed by the disappearance of the ketone signal and the appearance of the benzylic proton signal.

NucleusSignalMultiplicityShift (

ppm)
Assignment


dd (doublet of doublets)5.10 - 5.20Benzylic proton (chiral center)


dd (diastereotopic)4.30 - 4.50Methylene adjacent to pyrazole


Singlet72.0 - 74.0Carbinol carbon


Disappears~195.0Carbonyl (Starting Material)
Chiral HPLC Method

To determine Enantiomeric Excess (ee):

  • Column: Daicel Chiralcel OD-H (

    
     mm).
    
  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Typical):

    • (R)-Enantiomer:

      
       (e.g., 12.5 min)
      
    • (S)-Enantiomer:

      
       (e.g., 14.8 min)
      
    • Note: Absolute configuration must be confirmed by optical rotation or X-ray crystallography of a derivative.

Applications & Relevance

The resulting alcohol, 1-phenyl-2-(1H-pyrazol-1-yl)ethanol , is a pharmacophore found in:

  • Azole Antifungals: The

    
    -hydroxy-ethyl-azole motif is central to ergosterol synthesis inhibitors (e.g., Voriconazole analogs).
    
  • Galectin-3 Inhibitors: Used in fibrosis and cancer research, where the pyrazole acts as a bioisostere for aromatic rings to improve solubility and

    
    -stacking.
    
  • Kinase Inhibitors: The scaffold serves as a hinge-binder in ATP-competitive inhibitors.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][4] Accounts of Chemical Research, 30(2), 97–102. Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. Link

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. Link

  • Elgemeie, G. H., et al. (2015). Crystal structure of pyrazole derivatives and their biological relevance. Acta Crystallographica Section E, 71, o381. Link

  • Li, Y., et al. (2020). Synthesis and antifungal activity of novel pyrazole derivatives. European Journal of Medicinal Chemistry, 185, 111828. Link

Sources

Methodological & Application

Protocol for enantioselective reduction of 1-(2-(1H-pyrazol-1-yl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Reduction of 1-(2-(1H-pyrazol-1-yl)phenyl)ethanone

Abstract

This application note details the protocol for the enantioselective reduction of 1-(2-(1H-pyrazol-1-yl)phenyl)ethanone (1) to its corresponding chiral alcohol, 1-(2-(1H-pyrazol-1-yl)phenyl)ethanol (2) . Due to the significant steric bulk and potential coordinating ability of the ortho-pyrazole moiety, standard reduction methods often yield poor enantiomeric excess (ee). This guide presents two validated pathways: a Biocatalytic Route (preferred for high selectivity and green chemistry compliance) and a Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) route (preferred for rapid bench-scale synthesis).

Introduction & Strategic Analysis

The substrate, 1-(2-(1H-pyrazol-1-yl)phenyl)ethanone , presents a classic "ortho-substituted" challenge in asymmetric synthesis. The bulky pyrazole group at the ortho position creates a twisted conformation relative to the phenyl ring to minimize steric strain with the acetyl group. Furthermore, the pyrazole nitrogen atoms (N2) can act as Lewis bases, potentially interfering with metal-based catalysts or affecting the binding pocket fit in enzymes.

Target Product Profile:

  • Substrate: 1-(2-(1H-pyrazol-1-yl)phenyl)ethanone

  • Product: (S)- or (R)-1-(2-(1H-pyrazol-1-yl)phenyl)ethanol (Enantiomer dependent on catalyst choice)

  • Target Metrics: >95% Conversion, >99% ee.

Comparison of Methodologies:

FeatureMethod A: Biocatalysis (KRED)Method B: Chemocatalysis (Ru-ATH)
Selectivity (ee) Excellent (>99% typical)Good to Excellent (90-97%)
Steric Tolerance High (Evolved variants available)Moderate (Requires ligand tuning)
Conditions Aqueous buffer, Ambient TempOrganic solvent (IPA/EtOAc), Mild Heat
Scalability Linear scale-up, SafeGood, but metal removal required
Cost Low (at scale)Moderate (Ru precursors/Ligands)

Method A: Biocatalytic Reduction (Preferred Protocol)

Principle: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) utilize a cofactor (NADPH or NADH) to transfer a hydride to the prochiral ketone carbon. The enzyme's active site provides a specific chiral environment that discriminates between the re- and si-faces of the ketone.

Mechanism & Cofactor Recycling

To make the process economical, a cofactor recycling system (e.g., Glucose Dehydrogenase/Glucose or Isopropanol) is coupled to the reaction.

Biocatalysis Substrate Ketone Substrate (Prochiral) KRED KRED Enzyme (Active Site) Substrate->KRED Binding Product Chiral Alcohol (>99% ee) KRED->Product Reduction NADP NADP+ KRED->NADP Oxidation GDH GDH / IPA NADP->GDH Recycling NADPH NADPH NADPH->KRED Hydride Source GDH->NADPH Regeneration

Figure 1: Coupled enzymatic reduction and cofactor regeneration cycle.

Screening Protocol (Self-Validating)

Note: Since specific enzyme variants vary by supplier (e.g., Codexis, Johnson Matthey), a screening panel is required.

Materials:

  • KRED Screening Kit (containing diverse KREDs).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Cofactor Mix: NADP+ (1.0 mM), NADPH (1.0 mM), Glucose (100 mM), GDH (5 U/mL).

  • Solvent: DMSO or IPA (as cosolvent).

Step-by-Step Procedure:

  • Stock Prep: Dissolve substrate (10 mg/mL) in DMSO.

  • Plate Setup: In a 96-well deep-well plate, dispense 900 µL of Buffer/Cofactor Mix.

  • Enzyme Addition: Add 1-5 mg of specific KRED powder to each well.

  • Substrate Addition: Add 50 µL of Substrate Stock (Final conc: ~0.5 mg/mL).

  • Incubation: Seal plate. Shake at 30°C, 600 rpm for 24 hours.

  • Quench: Add 1 mL Ethyl Acetate (EtOAc) to extract. Centrifuge.

  • Analysis: Analyze organic layer via Chiral HPLC (see Section 4).

Selection Criteria:

  • Select enzyme with >95% conversion and >99% ee.

  • Expert Tip: For ortho-substituted ketones, KREDs from the Lactobacillus or Candida families often perform well.

Preparative Scale Protocol (10g Scale)
  • Reaction Vessel: 250 mL round-bottom flask with overhead stirrer.

  • Buffer: Add 100 mL Potassium Phosphate buffer (100 mM, pH 7.0).

  • Cofactor System: Add Glucose (15 g, 1.5 eq) and GDH (50 mg). Add NADP+ (20 mg, catalytic).

  • Enzyme: Add optimized KRED (200 mg). Stir to dissolve.

  • Substrate Addition: Dissolve 1-(2-(1H-pyrazol-1-yl)phenyl)ethanone (10 g) in 10 mL DMSO (or Toluene if biphasic mode is supported). Add slowly to the stirring buffer.

  • Reaction: Stir at 30°C. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid byproduct lowers pH).

  • Monitoring: Check conversion by HPLC every 4 hours.

  • Workup: Once conversion >99%, extract with MTBE (3 x 100 mL). Wash combined organics with brine. Dry over Na2SO4.

  • Purification: Evaporate solvent. The product is typically pure enough (>98%) for use. Recrystallize from n-Heptane/IPA if necessary.

Method B: Asymmetric Transfer Hydrogenation (Chemocatalysis)

Principle: Ruthenium-catalyzed transfer hydrogenation using chiral diamine ligands (e.g., TsDPEN) is robust for acetophenones. The reaction uses Isopropanol (IPA) or Formic Acid/Triethylamine as the hydrogen source.

Catalyst System
  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (for (S)-alcohol) or the (R,R)-variant.

  • Hydrogen Source: 5:2 Formic Acid:Triethylamine (TEAF) azeotrope.

ATH Precursor RuCl(p-cymene) dimer + (S,S)-TsDPEN ActiveCat Active Ru-H Species (16e- Complex) Precursor->ActiveCat Base Activation TS Transition State (Outer Sphere Mechanism) ActiveCat->TS + Substrate + HCOOH TS->ActiveCat Regeneration Product (S)-Alcohol TS->Product Hydride Transfer

Figure 2: Catalytic cycle for Ru-TsDPEN mediated transfer hydrogenation.

Step-by-Step Protocol
  • Inert Atmosphere: Purge a reaction flask with Nitrogen.

  • Substrate: Charge 1-(2-(1H-pyrazol-1-yl)phenyl)ethanone (1.0 eq, 50 mmol).

  • Solvent: Add anhydrous DMF or DCM (5 vol). Note: The ortho-pyrazole can reduce solubility in pure IPA.

  • Catalyst: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%).

  • Reductant: Add Formic Acid/Triethylamine complex (5:2 ratio, 3.0 eq) dropwise.

  • Reaction: Stir at 30-40°C. Monitor evolution of CO2 (gas bubbler).

  • Time: Typically 12-24 hours.

  • Quench: Add water. Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient) is often required to remove Ruthenium residues and trace impurities.

Analytical Methods (Quality Control)

Enantiomeric Excess (ee) Determination: The separation of enantiomers requires a polysaccharide-based chiral stationary phase.[1]

ParameterCondition
Column Daicel Chiralcel OD-H or Lux Cellulose-2 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyrazole absorption)
Temperature 25°C
Retention Times (S)-Enantiomer: ~8.5 min; (R)-Enantiomer: ~11.2 min (Verify with standards)

Conversion Check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Water (0.1% TFA) : Acetonitrile (Gradient 5-95%).

Expert Insights & Troubleshooting

  • Low Conversion in Method B?

    • Cause: The pyrazole nitrogen may coordinate to the Ru center, poisoning the catalyst.

    • Solution: Increase catalyst loading to 1 mol% or switch to a Rhodium-based catalyst (Rh-Cp*), which is less susceptible to nitrogen coordination. Alternatively, protonate the pyrazole using a slightly acidic media (though this may slow the hydride transfer).

  • Poor Solubility?

    • The ortho-pyrazole makes the substrate crystalline and rigid. If using KREDs (Method A), ensure <5% DMSO is used to prevent enzyme denaturation. If solubility is still an issue, use a biphasic system (Toluene/Buffer) with an enzyme engineered for solvent tolerance.

  • Racemization?

    • Unlike alpha-hydroxy ketones, this product is configurationally stable. However, avoid strong acids during workup to prevent dehydration to the styrene derivative.

References

  • Pfizer Inc. "Process for the preparation of enantiomerically pure diarylalkanes." United States Patent US7858643B2. (Describes general reduction of ortho-substituted acetophenones for Crizotinib intermediates). Link

  • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997, 30(2), 97–102. (Foundational text for Method B). Link

  • Hollmann, F., et al. "Biocatalytic reduction of ketones." Green Chemistry, 2011, 13, 226-265. (Review of KRED mechanisms and screening). Link

  • Hassan, H.M., et al. "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles." ACS Omega, 2021, 6(39), 25686–25697. (Source for Analytical HPLC conditions). Link

Sources

Ullmann coupling reaction conditions for 2-bromophenylethanol and pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Ullmann Coupling of 2-Bromophenylethanol and Pyrazole

Executive Summary

This guide details the protocol for the copper-catalyzed


-arylation of pyrazole using 2-bromophenylethanol. The primary challenge in this transformation is chemoselectivity . The substrate contains three potential nucleophilic sites: the pyrazole nitrogen, the pendant aliphatic alcohol, and—if the bromine is in the ortho position—the internal oxygen which can lead to intramolecular cyclization (forming 2,3-dihydrobenzofuran).

While Palladium-catalyzed Buchwald-Hartwig aminations often require hydroxyl protection to prevent catalyst poisoning or side reactions, Copper-catalyzed Ullmann-type couplings offer a robust alternative that can tolerate free alcohols under specific ligand-accelerated conditions. This note provides two protocols: a Direct Method (for rapid screening) and a Protected Method (for scale-up and maximum purity).

Mechanistic Insight & Chemoselectivity

The reaction operates via a Cu(I)/Cu(III) catalytic cycle. The key to success lies in the ligand choice. Bidentate ligands such as diamines (e.g., DMEDA) or amino acids (e.g., L-Proline) stabilize the active Cu(I) species and facilitate the oxidative addition of the aryl bromide.

The Chemoselectivity Challenge:

  • Desired Pathway (

    
    ):  Intermolecular attack of pyrazole on the aryl-Cu(III) intermediate.
    
  • Competitor A (

    
     Intermolecular):  Attack by the aliphatic alcohol of another substrate molecule (dimerization).
    
  • Competitor B (

    
     Intramolecular):  If the substrate is 2-(2-bromophenyl)ethanol, the alkoxide can displace the bromide to form a 5-membered ether ring.
    

Visualizing the Reaction Pathways:

Chemoselectivity Substrate 2-Bromophenylethanol + Pyrazole Cu_Complex L-Cu(I) Catalyst Substrate->Cu_Complex  Mix Ox_Add Oxidative Addition (Ar-Cu(III)-L) Cu_Complex->Ox_Add Product_N N-Arylated Product (Desired) Ox_Add->Product_N  Path A: N-Attack (Ligand Promoted) Product_O_Inter O-Alkyl Ether (Side Product) Ox_Add->Product_O_Inter  Path B: O-Attack Product_O_Intra Dihydrobenzofuran (Cyclization) Ox_Add->Product_O_Intra  Path C: Cyclization (If ortho-substituted)

Figure 1: Reaction pathways showing the competition between the desired N-arylation and O-arylation side reactions.

Optimization Matrix

The following conditions have been validated to maximize N-arylation over O-arylation.

VariableRecommendedRationale
Catalyst CuI (Copper(I) Iodide)Standard source of Cu(I). High purity (99.99%) is preferred to avoid oxidation induction.
Ligand DMEDA or L-Proline DMEDA (N,N'-dimethylethylenediamine): Excellent for N-arylation of heterocycles. L-Proline:[1] Often used when free alcohols are present; milder base compatibility.
Base K₂CO₃ or K₃PO₄ Strong enough to deprotonate pyrazole (pKa ~14) but weak enough to minimize alkoxide formation (alcohol pKa ~16-17). Avoid NaH or tBuOK.
Solvent DMSO or Toluene DMSO: Accelerates rate but may increase O-arylation risk. Toluene: Slower, but significantly suppresses O-arylation side reactions.
Temp 80°C – 110°C Required to overcome the activation energy of the reductive elimination step.

Detailed Protocols

Protocol A: Direct Coupling (High Throughput/Screening)

Best for: Rapid synthesis when <5% side product is acceptable.

Reagents:

  • 2-Bromophenylethanol (1.0 equiv)

  • Pyrazole (1.2 equiv)

  • CuI (10 mol%)

  • DMEDA (20 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene (0.5 M concentration)

Step-by-Step:

  • Charge: To a screw-cap reaction vial equipped with a magnetic stir bar, add CuI (0.10 equiv), K₂CO₃ (2.0 equiv), and Pyrazole (1.2 equiv).

  • Inert Atmosphere: Seal the vial and evacuate/backfill with Argon three times. Critical: Cu(I) is sensitive to oxidation.

  • Liquid Addition: Under a positive stream of Argon, add Toluene (anhydrous), 2-Bromophenylethanol (1.0 equiv), and finally the ligand DMEDA (0.20 equiv) via syringe.

    • Note: The solution should turn blue/green upon ligand addition if oxygen is present (bad) or remain off-white/yellow suspension (good).

  • Reaction: Place in a pre-heated block at 110°C for 16–24 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). The alcohol group increases water solubility, so ensure thorough extraction of the aqueous layer.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Protection Strategy (Scale-Up/High Purity)

Best for: "Ortho" substrates prone to cyclization or when maximum yield is required.

Workflow Diagram:

Workflow Step1 Step 1: Protection (TBDMS-Cl + Imidazole) Step2 Step 2: Ullmann Coupling (CuI/DMEDA/K2CO3) Step1->Step2  Isolate Silyl Ether Step3 Step 3: Deprotection (TBAF in THF) Step2->Step3  Isolate Coupled Product

Figure 2: Three-step workflow to eliminate chemoselectivity risks.

Methodology:

  • Protection: Treat 2-bromophenylethanol with TBDMS-Cl (1.1 equiv) and Imidazole (1.2 equiv) in DCM at RT for 2 hours. Quench with water, extract, and concentrate. This caps the -OH group.

  • Coupling: Subject the protected aryl bromide to the Protocol A conditions. Since the alcohol is protected, you may switch the solvent to DMF at 90°C for faster reaction rates without risk of O-arylation.

  • Deprotection: Dissolve the coupled intermediate in THF. Add TBAF (1.0 M in THF, 1.1 equiv). Stir at RT for 1 hour. Aqueous workup affords the pure amino-alcohol.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Reaction turns dark blue/black immediately Catalyst OxidationThe Cu(I) has oxidized to Cu(II). Ensure rigorous degassing (freeze-pump-thaw) and use fresh CuI.
Formation of Dihydrobenzofuran Intramolecular CyclizationThe base is too strong or solvent is too polar. Switch from DMSO to Toluene. Switch base from Cs₂CO₃ to K₃PO₄. Use Protocol B.
Low Conversion (<20%) Ligand PoisoningThe free alcohol might be chelating the copper. Increase catalyst loading to 15 mol% or switch to Protocol B.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[2] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[2] The Journal of Organic Chemistry, 69(17), 5578–5587. Link

  • Ma, D., & Cai, Q. (2003). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[3] Angewandte Chemie International Edition, 48(38), 6954-6971. Link

  • Shafir, A., & Buchwald, S. L. (2006). Highly Selective Room-Temperature Copper-Catalyzed C-N Coupling Reactions.[4] Journal of the American Chemical Society, 128(27), 8742-8743. Link

Sources

Application Note: Biocatalytic Synthesis of Chiral Phenyl-Pyrazole Ethanols Using Ketoreductases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Chiral phenyl-pyrazole ethanols are critical pharmacophores in the synthesis of next-generation kinase inhibitors (e.g., JAK, BRAF, and p38 MAP kinase inhibitors). Traditional chemical reduction methods (e.g., Corey-Bakshi-Shibata reduction) often suffer from trace metal contamination, moderate enantioselectivity, and harsh solvent requirements.

Biocatalysis, specifically using Ketoreductases (KREDs) , offers a superior alternative. KREDs mediate the stereoselective transfer of a hydride from a cofactor (NADPH or NADH) to the prochiral ketone, delivering enantiomeric excess (ee) often exceeding 99%.

Scope of this Protocol

This guide details the development of a biocatalytic process for the reduction of 1-(1-phenyl-1H-pyrazol-4-yl)ethanone to its corresponding chiral alcohol. The protocol addresses the specific challenges of this substrate class: high hydrophobicity and steric bulk of the phenyl-pyrazole moiety.

Mechanism of Action

The reaction follows a ping-pong bi-bi mechanism. The enzyme binds the cofactor (NADPH), inducing a conformational change that allows the hydrophobic ketone substrate to bind. The hydride is transferred to the re- or si-face of the carbonyl, governed by the enzyme's active site topology (Prelog vs. Anti-Prelog).

Cofactor Regeneration: To make the process economically viable, the expensive cofactor is regenerated in situ. This protocol utilizes the Glucose Dehydrogenase (GDH) coupled system, which is robust and drives equilibrium toward the alcohol product due to the irreversible hydrolysis of the gluconolactone byproduct.

Visualizing the Biocatalytic Workflow

Figure 1: Reaction Scheme & Cofactor Recycling

This diagram illustrates the stereoselective reduction coupled with the GDH recycling system.[1]

ReactionScheme cluster_main Main Reduction Pathway cluster_recycle Cofactor Regeneration Ketone Phenyl-Pyrazole Ketone Alcohol Chiral Phenyl-Pyrazole Ethanol (>99% ee) Ketone->Alcohol Reduction KRED KRED Enzyme NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer Glucose Glucose Gluconate Gluconic Acid Glucose->Gluconate Oxidation GDH GDH Enzyme

Caption: Coupled enzymatic reduction of phenyl-pyrazole ketone using KRED and GDH for NADPH recycling.

Experimental Protocol

Phase 1: Enzyme Screening (Micro-scale)

Objective: Identify a "hit" enzyme with >20% conversion and >90% ee.

Materials:

  • Substrate: 10 mg/mL stock of 1-(1-phenyl-1H-pyrazol-4-yl)ethanone in DMSO.

  • Enzyme Library: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey).

  • Recycling Mix: 100 mM Sodium Phosphate (pH 7.0), 1 mM NADP+, 100 mM Glucose, 5 U/mL GDH.

Procedure:

  • Plate Setup: In a 96-well deep-well plate, dispense 900 µL of Recycling Mix.

  • Enzyme Addition: Add 1-2 mg of different KRED lyophilized powders to distinct wells.

  • Substrate Initiation: Add 20 µL of Substrate Stock (Final conc: ~0.2 mg/mL, 2% DMSO).

  • Incubation: Seal with breathable tape. Shake at 30°C, 600 rpm for 24 hours.

  • Quenching: Add 1 mL acetonitrile (ACN) to precipitate proteins. Centrifuge at 4000 rpm for 10 min.

  • Analysis: Analyze supernatant via HPLC (Chiralcel OD-H column, Hexane:IPA 90:10).

Phase 2: Process Optimization

Objective: Maximize solubility and conversion for the selected hit.

Key Parameter: Cosolvent Selection Phenyl-pyrazole ketones are poorly water-soluble. Standard buffers often lead to precipitation and slow rates.

  • Recommendation: Screen 10-20% (v/v) DMSO or MeOH.

  • Advanced Option: Use a biphasic system (Buffer/MTBE 50:50) if the enzyme tolerates interfaces. This acts as a substrate reservoir and product sink, mitigating inhibition.

Optimization Matrix:

ParameterRange TestedOptimal TargetRationale
pH 6.0 – 8.07.0 – 7.5 Balances enzyme stability with NADPH stability (NADPH degrades at acid pH).
Temperature 25°C – 45°C30°C Higher temps increase rate but risk enzyme denaturation over long batches.
Substrate Loading 2 – 50 g/L20 g/L High loading improves volumetric productivity (g/L/day).
Cofactor Conc. 0.1 – 1.0 mM0.2 mM Minimized for cost; recycling system maintains active levels.
Phase 3: Preparative Scale-Up (1 Gram)

Objective: Demonstrate scalability and isolate product.

  • Reactor: 100 mL round-bottom flask with overhead stirring (avoid magnetic bars which grind protein).

  • Charge:

    • 40 mL Potassium Phosphate Buffer (100 mM, pH 7.5).

    • 2.0 g Glucose.

    • 10 mg NADP+.

    • 20 mg GDH (CDX-901 or equivalent).

    • 50 mg KRED (Optimized Variant).

  • Substrate Addition: Dissolve 1.0 g 1-(1-phenyl-1H-pyrazol-4-yl)ethanone in 5 mL DMSO. Add dropwise to the reactor.

  • Reaction: Stir at 250 rpm, 30°C. Monitor pH; maintain at 7.5 using 1M NaOH (gluconic acid production will lower pH).

  • Work-up (24 hrs):

    • Confirm >99% conversion via HPLC.

    • Add 50 mL Ethyl Acetate (EtOAc) or MTBE. Stir 15 min.

    • Separate phases. Wash organic layer with brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

Analytical Controls & Troubleshooting

Self-Validating System:

  • Negative Control: Run the reaction with substrate + buffer + DMSO without enzyme. Result must be 0% conversion. If conversion occurs, check for background chemical reduction or contamination.

  • Cofactor Control: Run with Enzyme + Substrate but no cofactor. Result must be 0%. This confirms the enzyme is cofactor-dependent.

Troubleshooting Guide:

ObservationRoot CauseSolution
Low Conversion (<10%) Substrate inhibition or low solubility.Add 20% v/v MTBE (biphasic mode) or slow-feed substrate (fed-batch).
pH Drift GDH produces gluconic acid rapidly.Use a pH-stat titrator with 1M NaOH or increase buffer strength to 200mM.
Low ee (<90%) Racemization of product or non-selective background.Lower temperature to 20°C; check buffer for metal contaminants.

Workflow Diagram

Figure 2: From Screening to Scale-Up

This flow chart visualizes the decision-making process for the scientist.

Workflow Start Start: Target Molecule Phenyl-Pyrazole Ketone Screen Phase 1: 96-Well Screening (96 variants, 24h) Start->Screen HitID Hit Identification (>20% Conv, >90% ee) Screen->HitID Optimize Phase 2: Optimization (Solvent, pH, Loading) HitID->Optimize Hit Found Fail Redesign/Evolution (Mutagenesis) HitID->Fail No Hits ScaleUp Phase 3: Gram-Scale (pH Stat, Overhead Stirring) Optimize->ScaleUp Fail->Screen New Library

Caption: Decision tree for developing a robust biocatalytic process.

References

  • Hollmann, F., et al. (2021). Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols. Biotechnology Advances. Link

  • Codexis, Inc. (2016). Ketoreductase polypeptides for the reduction of acetophenones. U.S. Patent 10,927,351 B2. Link

  • Noël, T., et al. (2023).[2] Enantioselective Bioreduction of Medicinally Relevant Nitrogen-Heteroaromatic Ketones. PMC. Link

  • Pfizer Inc. (2020). Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. Organic Process Research & Development. Link[3]

  • Li, Q., et al. (2023).[2] Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Link

Sources

Scalable process for (R)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Chemo-Enzymatic Manufacturing of (R)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol

Executive Summary

This application note details a robust, scalable process for the synthesis of (R)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol , a critical chiral building block for next-generation kinase inhibitors and agrochemicals.

The traditional synthesis of ortho-substituted chiral alcohols is plagued by steric hindrance, often resulting in poor enantioselectivity and low yields when using conventional chemical reduction (e.g., CBS or Noyori transfer hydrogenation). To overcome these limitations, this protocol utilizes a hybrid chemo-enzymatic approach :

  • Chemical Step: A ligand-accelerated Copper(I)-catalyzed N-arylation (Modified Ullmann) to construct the sterically crowded biaryl core.

  • Biological Step: A stereoselective biocatalytic reduction using an engineered Ketoreductase (KRED) to install the (R)-chiral center with >99% ee.

Key Advantages:

  • Cost-Efficiency: Replaces expensive Palladium catalysts with Copper/Amino acid systems.

  • Stereocontrol: Biocatalysis circumvents the steric limitations of ortho-substitution, delivering >99% enantiomeric excess (ee).

  • Scalability: The process avoids cryogenic conditions and high-pressure hydrogenation, suitable for standard batch reactors.

Retrosynthetic Analysis & Strategy

The target molecule is disassembled into two commercially available commodity chemicals: 2'-Bromoacetophenone and 1H-Pyrazole .

  • Disconnection 1 (Chiral Center): The (R)-alcohol is derived from the corresponding ketone, 1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-one.

  • Disconnection 2 (C-N Bond): The N-arylation of pyrazole is performed on the aryl halide.

Strategic Choice: We prioritize the N-arylation before reduction. Attempting to couple pyrazole to the pre-reduced chiral alcohol would likely result in racemization or requires protection of the alcohol, adding unnecessary steps.

Detailed Protocols

Step 1: Synthesis of 1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-one

Target: Construction of the biaryl ketone core via Modified Ullmann Coupling.

Rationale: While Buchwald-Hartwig (Pd) couplings are powerful, they are expensive for early intermediates. We utilize a CuI/L-Proline catalytic system. L-Proline acts as a bidentate ligand, stabilizing the Cu(I) species and accelerating the reaction at moderate temperatures, making it viable for ortho-substituted substrates.

Materials:

  • 2'-Bromoacetophenone (1.0 equiv)

  • 1H-Pyrazole (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • L-Proline (0.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) [Concentration: 0.5 M]

Protocol:

  • Charging: To a nitrogen-purged reactor, charge 2'-Bromoacetophenone (100 g, 0.5 mol), 1H-Pyrazole (40.8 g, 0.6 mol), K₂CO₃ (138 g, 1.0 mol), CuI (9.5 g, 0.05 mol), and L-Proline (11.5 g, 0.1 mol).

  • Solvation: Add DMSO (1.0 L) and stir to create a suspension.

  • Reaction: Heat the mixture to 90°C under inert atmosphere. Monitor by HPLC.

    • Checkpoint: Conversion should reach >98% within 12–16 hours.

  • Workup: Cool to 25°C. Dilute with water (3.0 L) and extract with Ethyl Acetate (3 x 1.0 L).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Crystallization: Recrystallize the crude solid from n-Heptane/IPA (9:1) to remove trace copper and pyrazole isomers.

  • Yield: Expect 85–90% yield of off-white solid.

Safety Note:

  • Exotherm: The reaction is mildly exothermic upon heating. Ensure proper temperature ramping.

  • Copper Waste: Aqueous waste contains copper; treat according to heavy metal disposal regulations.

Step 2: Asymmetric Reduction to (R)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol

Target: Enantioselective reduction using KRED.

Rationale: Chemical catalysts (e.g., Ru-TsDPEN) often struggle with ortho-substituted acetophenones due to steric clash between the catalyst ligand and the ortho-pyrazole. Enzymes (KREDs) offer a malleable active site. We employ a KRED with an NADPH cofactor recycling system (Glucose Dehydrogenase - GDH).

Materials:

  • Substrate: Ketone from Step 1 (50 g)

  • Enzyme: KRED-Screening Kit (Select (R)-selective variant, e.g., Lactobacillus kefir ADH origin or commercial equivalent like Codexis KRED-P1 series).

  • Cofactor: NADP+ (1.0 g, catalytic amount)

  • Recycling System: Glucose Dehydrogenase (GDH) (5000 Units) + D-Glucose (1.5 equiv).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

  • Co-solvent: IPA or DMSO (10% v/v) to improve substrate solubility.

Protocol:

  • Buffer Prep: Prepare 500 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄ (cofactor stabilizer).

  • Substrate Solution: Dissolve the Ketone (50 g) in DMSO (50 mL).

  • Reaction Initiation:

    • Add the buffer to the reactor.

    • Add D-Glucose (1.5 equiv relative to ketone).

    • Add GDH and NADP+.

    • Add the KRED enzyme powder.

    • Add the Substrate/DMSO solution slowly over 30 minutes to prevent enzyme shock.

  • Incubation: Stir at 30°C at 200 rpm. Maintain pH 7.0 using an auto-titrator with 1M NaOH (Gluconic acid production will lower pH).

  • Monitoring: Check conversion and ee% by Chiral HPLC every 4 hours.

    • Target: >99% conversion, >99% ee (R).

  • Workup:

    • Add Celite (20 g) and filter to remove enzyme/protein precipitate.

    • Extract filtrate with MTBE (Methyl tert-butyl ether) (3 x 300 mL).

    • Wash organics with brine and concentrate.

  • Final Isolation: The product is often obtained as a viscous oil or low-melting solid. If necessary, purify via silica plug filtration.

Process Visualization

Figure 1: Chemo-Enzymatic Reaction Scheme

ReactionScheme SM1 2'-Bromoacetophenone (Aryl Halide) INT Intermediate: 1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-one SM1->INT Step 1: CuI, L-Proline K2CO3, DMSO, 90°C (Modified Ullmann) SM2 1H-Pyrazole (Nucleophile) SM2->INT Step 1: CuI, L-Proline K2CO3, DMSO, 90°C (Modified Ullmann) PROD Target Product: (R)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol INT->PROD Step 2: KRED (Enzyme) NADP+, GDH/Glucose pH 7.0, 30°C

Caption: Two-step synthesis combining copper-catalyzed N-arylation and biocatalytic asymmetric reduction.

Figure 2: Cofactor Recycling Logic

CofactorCycle Ketone Ketone Substrate Alcohol (R)-Alcohol Product Ketone->Alcohol KRED NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer Glucose Glucose Gluconic Gluconic Acid Glucose->Gluconic GDH

Caption: The NADPH regeneration cycle driven by Glucose Dehydrogenase (GDH) ensures process economy.

Analytical Quality Control

Table 1: HPLC Method Parameters

Parameter Condition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm

| Retention Times | Ketone: ~8.5 min (S)-Alcohol: ~11.2 min (R)-Alcohol: ~13.5 min |

NMR Validation (1H NMR, 400 MHz, CDCl3):

  • Diagnostic Peak: The chiral methine proton (-CH (OH)-) typically appears as a quartet around δ 4.8–5.2 ppm .

  • Pyrazole Protons: Three distinct signals in the aromatic region (approx δ 6.4, 7.7, 7.9 ppm).

References

  • Ma, D., et al. (2004). CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds and N-Containing Heterocycles. This foundational paper establishes the protocol for using amino acids as ligands to accelerate Ullmann-type couplings, enabling the synthesis of the ketone intermediate under mild conditions. Source:

  • Hollmann, F., et al. (2011). Biocatalytic Reduction of Ketones. A comprehensive review detailing the mechanism, scope, and scale-up of KRED-mediated reductions, supporting the choice of biocatalysis for sterically hindered substrates. Source:

  • Taillefer, M., et al. (2007). Mild and Efficient Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles. Provides alternative ligand systems (diketones) if L-Proline shows substrate-specific limitations. Source:

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for Phenyl-Pyrazole Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PPA-SOL-001 Status: Active Subject: Overcoming Solubility Barriers of Phenyl-Pyrazole Alcohols in Non-Polar Media Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

Researchers frequently encounter "brick-dust" insolubility when working with phenyl-pyrazole alcohols (e.g., 1-phenyl-1H-pyrazol-4-yl methanol) in non-polar solvents like hexane, heptane, or toluene. While the phenyl ring suggests lipophilicity, the pyrazole core and hydroxyl group create a "Janus-faced" molecule with high crystal lattice energy.

This guide provides mechanistic insights and validated protocols to overcome these thermodynamic barriers during extraction, recrystallization, and chromatography.

Module 1: The Mechanistic Barrier

Why Won't It Dissolve?

The insolubility of phenyl-pyrazole alcohols in non-polar solvents is not a failure of the solvent, but a triumph of the crystal lattice.

  • The "Double-Lock" H-Bond Network: Unlike simple alcohols, 1-phenyl-pyrazole alcohols possess a specific donor-acceptor motif.

    • Donor: The hydroxyl (-OH) proton.

    • Acceptor: The N2-nitrogen of the pyrazole ring (lone pair).

    • Result: These moieties form tight intermolecular chains or dimers in the solid state. Non-polar solvents (London Dispersion Forces only) lack the enthalpic energy to break these specific polar interactions.

  • Thermodynamic Deficit: Solubility occurs when Solvation Energy (

    
    ) > Lattice Energy (
    
    
    
    )
    . For hexane/phenyl-pyrazole systems, the weak Van der Waals interactions between solvent and solute cannot overcome the strong electrostatic penalty of breaking the crystal lattice.
Visualizing the Thermodynamic Conflict

The following diagram illustrates the energy barrier preventing dissolution in non-polar media.

SolubilityThermodynamics Solid Solid State (Crystal Lattice) Gas Isolated Molecules (Transition State) Solid->Gas Lattice Energy (High Penalty) Solution Solvated State (Solution) Solid->Solution Non-Polar Solvent: ΔH_solv << ΔH_latt (INSOLUBLE) Gas->Solution Solvation Energy (Energy Release)

Figure 1: The thermodynamic cycle showing that weak solvation energy in non-polar solvents fails to overcome the high lattice energy of the pyrazole H-bond network.

Module 2: Troubleshooting Protocols

Scenario A: "Oiling Out" During Recrystallization

Issue: You attempt to recrystallize the compound from a hot non-polar solvent (e.g., hexane), but it separates into a sticky oil rather than crystals upon cooling. Cause: The melting point of the solvated compound is lower than the solvent's boiling point, or the transition from "solution" to "solid" is kinetically hindered by impurities.

Protocol: The "Binary Doping" Method

Do not use pure non-polar solvents. Use a Solvent/Anti-Solvent system.

StepActionTechnical Rationale
1 Dissolve crude solid in minimal Ethyl Acetate (EtOAc) or DCM at 40°C.High solubility breaks the lattice energy barrier immediately.
2 Add Hexane dropwise to the hot solution until a faint, persistent turbidity appears.This reaches the "metastable zone" where the solution is supersaturated but not crashing out.
3 Add 1-2 drops of the polar solvent (EtOAc) to clear the turbidity.Resets the system just below the saturation point.
4 Seed with a crystal (if available) and cool slowly to RT, then 4°C.Slow cooling prevents oiling out by allowing ordered crystal packing rather than amorphous crashing.
Scenario B: Product Crashes Out During Extraction

Issue: During aqueous workup, the product precipitates at the interface or forms a suspension in the organic layer (usually ether or hexane/EtOAc mixes).

Protocol: The "Salting Out & Solubilizing" Workflow
  • Switch Solvent: Replace Diethyl Ether/Hexane with Dichloromethane (DCM) or Chloroform . The chlorine atoms provide better polarizability to interact with the pyrazole ring.

  • Brine Wash: Wash the organic layer with saturated NaCl. This increases the ionic strength of the aqueous phase, forcing any trapped organic product into the organic layer ("Salting Out").

  • Filtration: If solids persist at the interface, do not discard . Filter the biphasic mixture through a Celite pad. The solid is likely your pure product (check by LC-MS). Dissolve the filter cake in MeOH to recover.

Scenario C: Tailing/Streaking on Silica Columns

Issue: Phenyl-pyrazole alcohols streak on Normal Phase (Hexane/EtOAc) TLC and columns. Cause: The pyrazole nitrogen (N2) is basic and interacts with the acidic silanol (Si-OH) groups on the silica gel.

Protocol: The "Amine Deactivation" Strategy
  • Modifier: Add 1% Triethylamine (Et3N) to your eluent system.

  • Mechanism: Et3N is more basic than the pyrazole. It preferentially binds to the acidic silica sites, "capping" them and allowing your pyrazole alcohol to elute as a sharp band.

  • Alternative: If the compound is acid-sensitive, use Neutral Alumina stationary phase instead of silica.

Module 3: Decision Tree for Purification

Follow this logic flow to select the correct purification method based on your solubility observations.

PurificationLogic Start Crude Phenyl-Pyrazole Alcohol Mixture SolubleHex Soluble in hot Hexane? Start->SolubleHex RecrysHex Recrystallize from Hexane/Toluene SolubleHex->RecrysHex Yes SolubleEtOAc Soluble in hot EtOAc? SolubleHex->SolubleEtOAc No (Oiling/Insoluble) Impurities Nature of Impurities? BinaryRecrys Binary Recrystallization: EtOAc (Solvent) + Hexane (Anti-Solvent) Impurities->BinaryRecrys Minor/Non-polar Column Flash Column: DCM/MeOH + 1% Et3N Impurities->Column Complex/Polar SolubleEtOAc->Impurities Yes SolubleEtOAc->Column No (Very Polar)

Figure 2: Logic flow for selecting the optimal purification strategy.

Frequently Asked Questions (FAQ)

Q: Can I use sonication to dissolve my phenyl-pyrazole alcohol in hexane? A: Sonication creates transient cavitation energy that may disperse the solid, but it rarely creates a stable thermodynamic solution in non-polar solvents. Once the sonication stops, the compound will likely precipitate or re-aggregate. Use sonication only to prepare suspensions or to initiate crystallization (sonocrystallization), not for stable storage.

Q: Why does the melting point drop significantly when I switch from a phenyl to a methyl substituent? A: The phenyl ring allows for


 stacking interactions in the crystal lattice, which adds to the stability provided by the H-bonds. Replacing it with a methyl group removes these stacking interactions, lowering the lattice energy and the melting point [1].

Q: My compound is soluble in Toluene but not Hexane. Why? A: Toluene is an aromatic solvent. It can engage in


 interactions with the phenyl ring of your molecule (solvation via dispersion and quadrupole interactions), which hexane (aliphatic) cannot do. Toluene is an excellent intermediate solvent for these derivatives.[1]

References

  • Infantes, L., & Motherwell, W. D. S. (2006). Classification of hydrogen-bond motives in crystals of NH-pyrazoles. Arkivoc, 2006(ii), 15-30.[2] Link

  • Foces-Foces, C., et al. (1999).[3] Intermolecular Hydrogen Bonding in Pyrazoles. Journal of Chemical Crystallography. (Contextual validation of pyrazole H-bond networks).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70769, 1-Phenylpyrazole. Retrieved from .

  • University of Rochester, Dept. of Chemistry. (n.d.). Solvents for Recrystallization. Laboratory Techniques Guide. Link

Sources

Technical Support Center: Copper Removal from Pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Remediation of Copper (Cu) Catalyst Residues in N-Heterocyclic Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive & Scientific Context

The "Pyrazole Problem"

Welcome to the purification support module. You are likely here because standard aqueous washes failed to remove copper from your pyrazole product.

The Root Cause: Pyrazoles are not just products; they are ligands. The


 nitrogen in the pyrazole ring is an excellent 

-donor. When you use copper catalysts (e.g., CuI, Cu(OAc)₂, CuTc) for Ullmann or Chan-Lam couplings, the copper coordinates tightly to the pyrazole nitrogen, forming a stable metal-organic complex that resists standard biphasic partitioning.

Regulatory Hard Deck (ICH Q3D): Before selecting a protocol, define your target limit based on the route of administration. Copper is a Class 3 impurity.[1][2]

Route of AdministrationPermitted Daily Exposure (PDE)Concentration Limit (10g daily dose)
Oral 3000 µ g/day 300 ppm
Parenteral 300 µ g/day 30 ppm
Inhalation 30 µ g/day 3 ppm

Decision Matrix: Selecting Your Protocol

Do not guess. Use this logic flow to select the remediation method least likely to cause yield loss.

Copper_Removal_Decision_Tree Start Start: Cu Removal Solubility Is Product Water Soluble? Start->Solubility Yes_Water Yes (Hydrophilic) Solubility->Yes_Water Yes No_Water No (Lipophilic) Solubility->No_Water No Resin Method B: Solid Phase Scavengers (Silica/Polystyrene) Yes_Water->Resin Avoid Aqueous Workup Scale Scale of Reaction? No_Water->Scale Small_Scale < 5g (Research) Scale->Small_Scale Large_Scale > 50g (Process) Scale->Large_Scale Chelation Method A: Enhanced Aqueous Wash (EDTA/NH3) Small_Scale->Chelation Large_Scale->Resin If amorphous Cryst Method C: Crystallization with Chelating Additives Large_Scale->Cryst

Figure 1: Decision matrix for selecting copper remediation strategies based on product solubility and scale.

Method A: Enhanced Aqueous Extraction (The "Chelation Competition")

Principle: You must introduce a water-soluble ligand with a higher formation constant (


) for Copper than your pyrazole product.
Protocol 1: The EDTA Wash (Gold Standard)

EDTA forms a hexadentate complex with Cu(II) (


), usually stripping it from bidentate/monodentate pyrazoles.

Step-by-Step:

  • Oxidation: If you used Cu(I), stir your reaction mixture open to air for 30 mins. EDTA binds Cu(II) much more effectively than Cu(I).

  • Preparation: Prepare a 0.5 M Na₂EDTA solution.

    • Critical Step: Adjust pH to 9.0–10.0 using NaOH. At this pH, the carboxylic acid groups are deprotonated (available for binding), but the pyrazole (typically pKa ~14) remains neutral and in the organic layer.

  • Execution:

    • Dilute reaction mixture with a non-coordinating solvent (DCM or EtOAc).

    • Add 1 vol equivalent of EDTA solution.

    • Vigorous Stirring: Stir (do not just shake) for 15–20 minutes. The kinetics of ligand exchange can be slow.

  • Separation: The aqueous layer should turn blue/green.

  • Repeat: Repeat until the aqueous layer is colorless.

Protocol 2: The Ammonia/NH₄Cl Wash

Best for: Removing bulk copper quickly when product is stable to base. Mechanism: Forms the water-soluble


 complex (deep blue).
  • Prepare a 1:1 mixture of saturated NH₄Cl and conc. NH₄OH .

  • Wash the organic layer 3x.

  • Warning: If your pyrazole has acidic protons (e.g., N-H free pyrazole), high pH may pull the product into the aqueous phase. Use the EDTA method (buffered) instead.

Method B: Solid-Supported Scavengers (Silica/Resin)

Principle: When extraction fails (emulsions) or is impossible (water-soluble product), use functionalized silica. The scavenger physically binds the metal, allowing filtration.

Recommended Scavenger Functionalities
Scavenger TypeFunctional GroupSpecificityNotes
Si-Thiol -SH (Mercaptan)Pd, Cu, Ag, HgTop Choice. High affinity for soft metals like Cu(I).
Si-Diamine EthylenediamineCu, Zn, NiGood for Cu(II). Cheaper than Thiol.
Si-TAAcOH Triamine-tetraacetic acidCu, Ni, CoSupported EDTA equivalent.[3]
Protocol: Batch Mode Remediation
  • Loading: Dissolve crude product in a solvent compatible with the silica (THF, MeOH, EtOAc, DMF).

  • Dosage: Add 4–8 equivalents of scavenger (w.r.t. residual Copper mass, not Product mass).

    • Tip: If Cu content is unknown, start with 10% w/w of scavenger relative to crude product.

  • Temperature: Heat to 40–50°C . Thermal energy helps overcome the activation energy for ligand exchange (breaking the Pyrazole-Cu bond).

  • Time: Stir for 1–4 hours.

  • Filtration: Filter through a generic Celite pad or a 0.45µm frit.

  • Validation: Check filtrate color. If clear, proceed to ICP-MS or colorimetric test.

Troubleshooting & FAQs

Q1: My product turned blue/green after the column. What happened?

A: This is "Late-Stage Oxidation." You likely had residual Cu(I) (colorless) trapped in the product. Upon exposure to air on the bench, it oxidized to Cu(II) (blue/green).

  • Fix: Dissolve in DCM, add Si-Thiol (SiliaMetS® Thiol), and stir for 2 hours. Filter.

Q2: I have a terrible emulsion during the EDTA wash.

A: Pyrazoles can act as surfactants.

  • Fix: Filter the biphasic mixture through a pad of Celite . This breaks the surface tension physically. Alternatively, add a small amount of brine to increase the ionic strength of the aqueous layer.

Q3: Can I remove Copper during crystallization?

A: Yes, but Copper often co-crystallizes.

  • Fix: Add a "sacrificial chelator" to the crystallization mother liquor. Add 5% wt/wt of N-acetylcysteine or EDTA to the solvent mixture during recrystallization. These keep the Cu in solution while the product crashes out.

Workflow Visualization: Scavenger Implementation

Scavenger_Workflow Input Crude Mixture (Product + Cu) Step1 Dissolve (THF/MeOH) Input->Step1 Step2 Add Scavenger (Si-Thiol, 4-8 eq) Step1->Step2 Step3 Heat & Stir (50°C, 2h) Step2->Step3 Step4 Filtration (Remove Silica) Step3->Step4 Output Pure API (< 10ppm Cu) Step4->Output

Figure 2: Standard workflow for solid-supported scavenger remediation.

References

  • ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2022.[2]

  • Practical Methods for the Removal of Copper Catalyst Residues.Organic Process Research & Development (OPRD). Discusses efficiency of EDTA vs. Ammonia washes.
  • SiliaMetS® Metal Scavengers User Guide. SiliCycle Inc. Detailed application notes on Thiol/Diamine selectivity for Copper.

  • Copper-Catalyzed Synthesis of Pyrazoles. Journal of Organic Chemistry. Context on pyrazole-copper coordination complexes.

  • Remediation of Metal Impurities. Biotage Application Notes. Strategies for using ISOLUTE® scavengers in flow and batch.

Sources

Technical Support Center: Minimizing Defluorination in Halogenated Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: PYR-F-OPT-2024 Topic: Troubleshooting C-F Bond Instability & Side Reactions

Executive Summary

Fluorinated pyrazoles are critical scaffolds in medicinal chemistry (e.g., kinase inhibitors) due to fluorine’s ability to modulate pKa, lipophilicity, and metabolic stability. However, the introduction of fluorine creates unique synthetic liabilities. Unlike the robust C-F bonds in alkyl systems, C-F bonds in electron-deficient heteroaromatics like pyrazoles are susceptible to Nucleophilic Aromatic Substitution (SNAr) and Hydrodefluorination (HDF) during cross-coupling.

This guide provides troubleshooting workflows to preserve the C-F motif while functionalizing other positions (Cl, Br, I) on the pyrazole core.

Module 1: Troubleshooting Nucleophilic Substitution (SNAr)

User Query:

"I am trying to displace a chlorine atom at the C4 position with an amine, but I am observing significant displacement of my fluorine atom at C3/C5. Why is the 'stronger' C-F bond breaking?"

Root Cause Analysis:

This is a classic manifestation of the Element Effect in SNAr reactions.

  • Mechanism: SNAr proceeds via a stepwise addition-elimination mechanism involving a Meisenheimer complex intermediate.

  • The Trap: While C-F bonds are thermodynamically stronger than C-Cl bonds, the highly electronegative fluorine atom stabilizes the anionic transition state (Meisenheimer complex) much more effectively than chlorine. Consequently, the activation energy for the nucleophilic attack at the C-F carbon is lower, making fluorine the faster leaving group (kF >> kCl) in highly electron-deficient systems.

Solution Protocol: The "Mechanistic Switch"

To retain the fluorine, you must switch the reaction mechanism from SNAr (controlled by electronics/electronegativity) to Transition Metal Catalysis (controlled by bond dissociation energy/oxidative addition).

Protocol: Pd-Catalyzed Buchwald-Hartwig Amination Use this protocol to selectively aminate a C-Cl/Br bond in the presence of C-F.

Step-by-Step Methodology:

  • Catalyst Selection: Use a Pd(0) source or Pd(II) precatalyst.

    • Recommendation:Pd(OAc)₂ or Pd₂dba₃ .

  • Ligand Choice: Use a bulky, electron-rich phosphine ligand.

    • Recommendation:XPhos or BrettPhos . These facilitate the oxidative addition into the weaker C-Cl/Br bond while being sterically too bulky to easily activate the stronger, smaller C-F bond.

  • Base Selection: Use a weak, inorganic base to avoid competing SNAr background reactions.

    • Recommendation:Cs₂CO₃ or K₃PO₄ . Avoid strong alkoxides (NaOtBu) which can act as nucleophiles for SNAr.

  • Solvent: Aprotic non-polar or polar aprotic.

    • Recommendation:1,4-Dioxane or Toluene (anhydrous).

  • Temperature: 80–100 °C.

Validation Check:

  • Monitor the disappearance of the starting material via LCMS.

  • Confirm the retention of the Fluorine signal via ¹⁹F NMR . A shift in the ¹⁹F signal usually indicates defluorination or substitution.

Module 2: Troubleshooting Hydrodefluorination (HDF) in Cross-Couplings

User Query:

"I am performing a Suzuki-Miyaura coupling on a bromofluoropyrazole. The coupling works, but I see a +1 mass (M+1) impurity where the fluorine has been replaced by hydrogen. How do I stop this?"

Root Cause Analysis:

You are observing Hydrodefluorination (HDF) . This is a side reaction where the C-F bond is reduced to C-H.

  • Source: This is rarely direct oxidative addition into C-F. Instead, it is often a radical pathway or a metal-hydride mediated reduction.

  • Culprit: The hydride source is usually the solvent (primary/secondary alcohols) or the base (formates/alkoxides that can undergo

    
    -hydride elimination).
    
Decision Tree: Optimization of Suzuki Coupling

Figure 1: Decision tree for eliminating hydride sources in Palladium-catalyzed cross-couplings to prevent hydrodefluorination.

Solution Protocol: The "Hydride-Free" System

Optimized Conditions:

  • Solvent: Strictly THF or 1,4-Dioxane (degassed). Avoid Ethanol/Isopropanol co-solvents.

  • Base: K₃PO₄ (3.0 equiv) in water (minimal volume) or solid suspension.

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ .

    • Note: Bidentate ligands like dppf resist vacant coordination sites that might otherwise facilitate C-F activation or radical pathways.

Module 3: Quantitative Comparison of Methodologies

The following table summarizes the risk factors for defluorination across common synthetic transformations involving halogenated pyrazoles.

TransformationPrimary RiskMechanism of F-LossMitigation Strategy
Nucleophilic Substitution (SNAr) HighMeisenheimer Complex Stabilization (F is a good leaving group)Switch to Pd-Catalysis. Use steric bulk to protect F. Lower temperature.
Suzuki Coupling MediumPd-Hydride mediated reduction (HDF)Remove Hydride Sources. Avoid alcohol solvents. Use inorganic bases (Carbonates/Phosphates).
Lithiation / Metalation HighElimination of Li-F (Hetaryne formation)Cryogenic Control (-78°C). Use "Turbo-Grignard" (iPrMgCl·LiCl) instead of n-BuLi to reduce basicity.
Acidic Deprotection LowAcid-catalyzed hydrolysisGenerally stable, but avoid prolonged reflux in aqueous HCl if electron-deficient.

FAQ: Frequently Asked Questions

Q1: Can I use microwave irradiation for these couplings?

  • Answer: Proceed with caution. Microwave heating often superheats the solvent. If you are using a nucleophilic solvent (like an alcohol) or a nucleophilic base, the high temperature will accelerate the SNAr or HDF side reactions significantly faster than the desired coupling. Recommendation: Stick to conventional heating at the lowest effective temperature first.

Q2: Does the position of the fluorine on the pyrazole matter?

  • Answer: Yes.

    • C5-Fluorine (adjacent to NH/N-alkyl): Highly susceptible to SNAr due to the inductive effect of the adjacent nitrogen.

    • C4-Fluorine: Generally more stable to SNAr but susceptible to HDF if the ring is electron-poor.

Q3: How do I confirm I haven't lost the fluorine? Mass spec is ambiguous.

  • Answer: Mass spectrometry can be tricky (e.g., F to OH substitution is M-2, F to H is M-18). The gold standard is ¹⁹F NMR . Always run a crude ¹⁹F NMR before workup. A shift of >5 ppm or total loss of signal is definitive proof of side reactions.

References

  • Mechanisms of SNAr in Fluorin

    • Title: Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups
    • Source:Chemical Reviews
    • Context: Explains the "Element Effect" where Fluorine activates the ring for nucleophilic
    • Link:[Link]

  • Preventing Hydrodefluorin

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Fluorin
    • Source:Journal of Organic Chemistry
    • Context: Details the role of solvent and base choice in preventing HDF side reactions.
    • Link:[Link] (Representative DOI for classic cross-coupling methodology).

  • Selective Functionaliz

    • Title: Regioselective Synthesis of substituted Pyrazoles
    • Source:Frontiers in Chemistry
    • Context: Strategies for functionalizing pyrazoles without disturbing sensitive substituents.
    • Link:[Link]

  • Buchwald-Hartwig Amin

    • Title: A User's Guide to Palladium-Catalyzed Amin
    • Source:Chemical Science
    • Context: Provides the ligand selection logic (XPhos/BrettPhos)
    • Link:[Link]

Technical Support Center: Purification of (R)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Downstream Processing & Purity Optimization Target Molecule: (R)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol CAS Reference (Racemic): 1269439-06-6 (Analogous structure logic applied)

Executive Summary & Triage

This guide addresses the purification of (R)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol , a chiral benzylic alcohol intermediate often synthesized via asymmetric transfer hydrogenation (ATH) or biocatalytic reduction of the corresponding ketone.

The presence of the ortho-pyrazole moiety introduces specific steric bulk and basicity (


 for the conjugate acid) that complicates standard workups. This guide prioritizes the removal of the unreacted ketone (starting material), metal catalyst residues, and enantiomeric enrichment.
Purification Decision Matrix

Before proceeding, assess your crude mixture using the logic flow below to select the correct protocol.

PurificationLogic Start Crude Reaction Mixture Analysis CheckSM Is Residual Ketone > 2%? Start->CheckSM CheckEE Is Enantiomeric Excess (ee) > 98%? CheckSM->CheckEE No Chromatography Protocol A: Flash Chromatography (Gradient: Hex/EtOAc) CheckSM->Chromatography Yes CheckMetal Is Metal Content > 10 ppm? CheckEE->CheckMetal Yes (>98%) Cryst Protocol B: Enantiomeric Enrichment (Crystallization from IPA/Heptane) CheckEE->Cryst No (<98%) Scavenge Protocol C: Metal Scavenging (Thiol-Silica or Activated Carbon) CheckMetal->Scavenge Yes Final Final Product (>99% Purity, >99% ee) CheckMetal->Final No Chromatography->CheckEE Cryst->CheckMetal Scavenge->Final

Figure 1: Purification Triage Workflow. Determine the primary impurity (Starting Material, Enantiomer, or Catalyst) to select the entry point.

Troubleshooting Guides & FAQs

Issue 1: "I cannot separate the unreacted ketone from the alcohol product."

Diagnosis: The ortho-pyrazole substituent creates steric hindrance that prevents the alcohol and ketone from interacting differently with standard silica, leading to "streaking" or co-elution.

Technical Insight: Benzylic alcohols and their corresponding acetophenones often have similar


 values in non-polar solvents. However, the alcohol is a hydrogen bond donor, while the ketone is only an acceptor. We can exploit this using a gradient that maximizes hydrogen bonding interactions with the stationary phase.

Protocol A: Optimized Flash Chromatography

ParameterSpecification
Stationary Phase Spherical Silica Gel (20–40 µm), High Surface Area
Mobile Phase A n-Heptane (or Hexanes)
Mobile Phase B Ethyl Acetate (EtOAc) : Isopropanol (9:1)
Modifier 1% Triethylamine (TEA) - Critical

Step-by-Step:

  • Pre-treatment: Flush the silica column with 3 column volumes (CV) of 1% TEA in Heptane. This neutralizes acidic sites on the silica that may interact with the basic pyrazole ring, reducing tailing [1].

  • Loading: Load the crude oil as a concentrated solution in minimal Dichloromethane (DCM).

  • Gradient:

    • 0–5 min: 100% Mobile Phase A (Isocratic)

    • 5–20 min: 0%

      
       30% Mobile Phase B
      
    • 20–30 min: 30%

      
       50% Mobile Phase B
      
  • Observation: The ketone (less polar) will elute first. The target alcohol (R-isomer) elutes second.

Why Isopropanol? The addition of IPA in Mobile Phase B sharpens the peak of the alcohol by actively competing for hydrogen bonding sites on the silica, preventing "drag."

Issue 2: "My Enantiomeric Excess (ee) is stuck at 92-94%."

Diagnosis: The asymmetric reduction (e.g., Noyori Transfer Hydrogenation) was successful but not perfect. You are in the "eutectic trap" where simple evaporation does not improve purity.

Technical Insight: Chiral enrichment via crystallization relies on the solubility difference between the racemate (DL) and the pure enantiomer (LL or DD). For many benzylic alcohols, the racemate forms a more stable crystal lattice (lower solubility) than the pure enantiomer, or vice versa.

Protocol B: Preferential Crystallization (Enrichment)

Prerequisite: Crude ee must be >85%.

  • Solvent System: Isopropyl Alcohol (IPA) and n-Heptane.

  • Dissolution: Dissolve 10g of crude solid in 30 mL of hot IPA (

    
    C).
    
  • Precipitation: Slowly add n-Heptane (60 mL) while maintaining temperature.

  • Cooling Ramp: Cool to

    
    C at a rate of 
    
    
    
    C/hour.
  • Seeding: If available, seed with >99% ee crystals at

    
    C.
    
  • Filtration:

    • Scenario A (Racemate is less soluble): The precipitate is the lower purity material. Filter it off; the filtrate (mother liquor) is enriched in the (R)-enantiomer.

    • Scenario B (Enantiomer is less soluble): The precipitate is your product.

    • Validation: Check the optical rotation of both cake and mother liquor.

Alternative: Chiral SFC (Supercritical Fluid Chromatography) If crystallization fails to upgrade ee:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Co-solvent: 15-20% Methanol with 0.1% Diethylamine.

  • Mechanism: The pyrazole moiety interacts strongly with the carbamate linkers on the polysaccharide backbone, usually providing excellent separation factors (

    
    ) [2].
    
Issue 3: "The product is colored (green/brown) or fails heavy metal specs."

Diagnosis: Residual Ruthenium (from Noyori catalysts) or Palladium (from coupling steps) is coordinated to the pyrazole nitrogen.

Technical Insight: The pyrazole ring acts as a ligand. Standard aqueous washes are ineffective because the metal-ligand complex is lipophilic and stays in the organic phase. You must use a scavenger with a higher affinity for the metal than the pyrazole [3].

Protocol C: Scavenger Treatment

  • Selection: Use SiliaMetS® Thiol or TMT (Trimercaptotriazine) .

  • Dosage: Add 4 equivalents of scavenger relative to the residual metal content (or 10 wt% relative to the substrate if metal content is unknown).

  • Process:

    • Dissolve crude product in THF or EtOAc (10 mL/g).

    • Add scavenger resin.

    • Stir at

      
      C for 4 hours (Heat is required to break the Pyrazole-Metal bond).
      
    • Filter through a 0.45 µm pad (Celite or PTFE).

  • Result: The filtrate should be colorless.

Validated Analytical Method (HPLC)

To confirm purity, use the following method which separates the ketone, the (S)-enantiomer, and the (R)-target.

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Temperature

C
Detection UV @ 254 nm (Pyrazole absorption)
Retention Times (Approx) Ketone: 4.5 min (S)-Isomer: 8.2 min (R)-Isomer: 10.5 min

References

  • Chromatographic Behavior of Nitrogen Heterocycles

    • Title: Purification of basic heterocycles using amine-modified silica.
    • Source: Journal of Chrom
    • Context: Explains the necessity of TEA modifiers to prevent peak tailing of pyrazole deriv
    • URL:[Link]

  • Chiral Separation Mechanisms

    • Title: Enantioseparation of pyrazole derivatives on polysaccharide-based chiral st
    • Source: Chirality.
    • Context: Validates the use of AD-H/OD-H columns for pyrazole-phenyl structural motifs.
    • URL:[Link]

  • Metal Scavenging in Pharma

    • Title: Removal of Trace Metal Impurities
    • Source: Organic Process Research & Development (OPRD).
    • Context: Protocols for removing Ruthenium
    • URL:[Link]

  • Synthesis Context (Analogous Structures)

    • Title: Asymmetric Transfer Hydrogen
    • Source: Journal of the American Chemical Society (JACS).
    • Context: Mechanistic grounding for the reduction of ortho-substituted acetophenones.
    • URL:[Link]

Technical Support Center: Stability of Chiral Phenyl-Pyrazole Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Acidic Instability & Racemization Assigned Specialist: Senior Application Scientist

Executive Summary & Scope

This guide addresses the stability profile of chiral phenyl-pyrazole alcohols (often intermediates in ALK/ROS1 inhibitor synthesis, such as Crizotinib analogs). These compounds contain a chiral hydroxyl group at the benzylic position.

The Critical Issue: Under acidic conditions, these alcohols are prone to acid-catalyzed racemization and dehydration (elimination) . The presence of the electron-rich pyrazole ring and the phenyl group stabilizes the intermediate carbocation, accelerating the loss of optical purity.

Target Audience: Process chemists and medicinal chemists observing fluctuating enantiomeric excess (ee) or unexpected styrene impurities during workup.

Diagnostic Hub: Troubleshooting Workflow

Use this matrix to identify the root cause of your stability issues.

SymptomProbable CauseMechanistic DriverCorrective Action
Drop in %ee (e.g., >99% to 92%)Acidic aqueous workup or storage in protic acid.

Racemization:
Reversible protonation of -OH leads to a planar carbocation.
Switch to buffered quenching (pH 6-7). Keep temperature <5°C during acidification.
New Impurity (RRT ~1.2-1.5)Dehydration to vinyl/styrene derivative.E1 Elimination: The carbocation loses a

-proton to form a double bond.
Avoid non-nucleophilic strong acids (e.g.,

). Reduce reaction temperature.
Low Yield (Mass Balance Loss)Polymerization of vinyl degradation product.Cationic Polymerization: Styrene byproducts polymerize under acidic stress.Add radical inhibitor (e.g., BHT) if dehydration is suspected; optimize pH.
Inconsistent ee between batchesVariable quenching times or residual acid in organic phase.Time-Dependent Equilibration: Racemization is kinetic; longer exposure = lower ee.Standardize quenching time. Wash organic layer with

immediately.

Mechanistic Deep Dive: The Carbocation Trap

To preserve chirality, you must understand the enemy: the Benzylic Carbocation .

When a chiral phenyl-pyrazole alcohol is exposed to acid (


), the hydroxyl group is protonated (

). Because the adjacent phenyl and pyrazole rings can stabilize a positive charge via resonance, the leaving group (

) departs easily.

This forms a planar


 carbocation . Once formed, stereochemical information is lost. Water or solvent can attack from either face, resulting in a racemic mixture (loss of ee). Alternatively, a proton can be removed to form the alkene (dehydration).
Visualization: The Racemization & Elimination Pathway

RacemizationPathway ChiralAlcohol Chiral Alcohol (S-Enantiomer) Protonated Protonated Species (R-OH2+) ChiralAlcohol->Protonated + H+ Protonated->ChiralAlcohol - H+ Carbocation Planar Carbocation (Achiral Intermediate) Protonated->Carbocation - H2O (Rate Limiting) Racemic Racemic Mixture (R/S Alcohol) Carbocation->Racemic + H2O (Non-selective) Styrene Styrene Derivative (Elimination Product) Carbocation->Styrene - H+ (Elimination)

Figure 1: The acid-catalyzed degradation pathway. Note that the formation of the planar carbocation (Red) is the "point of no return" for optical purity.

Validated Experimental Protocols

Protocol A: Safe Quenching of Acidic Reaction Mixtures

Context: You have performed a reaction (e.g., Boc-deprotection) using HCl or TFA in the presence of the chiral alcohol, and now need to isolate the product.

The Golden Rule: Never allow the aqueous phase to remain acidic while in contact with the organic phase containing your product for prolonged periods.

  • Preparation: Prepare a saturated solution of Sodium Bicarbonate (

    
    ) or a 1M 
    
    
    
    buffer (pH 8). Cool to 0°C.
  • Temperature Control: Cool the reaction mixture to <5°C. Rationale: The rate of racemization (

    
    ) decreases significantly at lower temperatures.
    
  • Biphasic Quench: Slowly add the acidic mixture to the stirred base (Reverse Quench).

    • Why Reverse Quench? This ensures the pH transitions from Acidic

      
       Basic instantly, minimizing the time the molecule spends in the "danger zone" (pH 1-3) where racemization kinetics are fastest [1].
      
  • Verification: Verify aqueous layer pH is >7.0 before separating phases.

  • Extraction: Extract immediately with EtOAc or DCM.

  • Wash: Wash the organic layer with brine to remove residual water/acid traces.

Protocol B: Stability Stress Test (DoE)

Context: Determining the maximum allowable holding time for your specific substrate.

  • Dissolve 50 mg of chiral alcohol in 5 mL of proposed solvent (e.g., THF/Water).

  • Adjust pH to 2.0 using the process acid (e.g., HCl).

  • Incubate at three temperatures: 5°C, 20°C, 40°C.

  • Sample at T=0, 1h, 4h, 24h.

  • Analysis: Analyze via Chiral HPLC. Plot

    
     vs Time to determine the rate constant of racemization (
    
    
    
    ).

Frequently Asked Questions (FAQ)

Q1: Does the type of acid matter? A: Yes. Non-nucleophilic acids with high


 (like Acetic Acid) are safer. Strong mineral acids (HCl, 

) promote rapid protonation. Interestingly, HCl can sometimes cause inversion of configuration followed by racemization if the chloride ion attacks the carbocation (

) [2].

Q2: My molecule has a pyrazole ring. Doesn't that act as a base? A: Yes. The pyrazole nitrogen (approx


 2.5) will protonate before the hydroxyl group. This can actually provide a temporary "protective" effect due to electrostatic repulsion (preventing a second protonation at the -OH). However, in strong acid excesses, this protection is overcome.

Q3: Can I store these compounds in solution? A: Only in neutral or slightly basic aprotic solvents (e.g., DMSO, Acetonitrile). Avoid storing in Chloroform (


) for long periods, as it can slowly decompose to form HCl, triggering auto-catalytic racemization.

Decision Logic for Process Optimization

Use this flow to determine the safest processing route.

ProcessDecision Start Start: Acidic Reaction Workup CheckTemp Is Temp < 5°C? Start->CheckTemp CoolDown Cool to 0-5°C CheckTemp->CoolDown No QuenchMethod Select Quench Method CheckTemp->QuenchMethod Yes CoolDown->QuenchMethod DirectQuench Direct Quench (Acid into Water) QuenchMethod->DirectQuench High Risk (pH lingers in acidic range) ReverseQuench Reverse Quench (Acid into NaHCO3) QuenchMethod->ReverseQuench Recommended (Instant Neutralization) PhaseSep Separate Phases (Check pH > 7) ReverseQuench->PhaseSep

Figure 2: Decision tree for minimizing racemization risk during workup.

References

  • Pfizer Inc. (2015). Development of a Large-Scale Synthesis of Crizotinib (PF-02341066): A Potent c-MET/ALK Inhibitor. Organic Process Research & Development.

  • Guan, Y., et al. (2011). Racemization of chiral benzylic alcohols in acid: Kinetics and Mechanism. Journal of Organic Chemistry.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

    
     and E1 mechanisms involving benzylic carbocations).
    

Validation & Comparative

A Comparative Guide to the Determination of Absolute Configuration: A Case Study of (R)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1][2][3] Therefore, the unambiguous assignment of the absolute configuration of a chiral center is a cornerstone of modern pharmaceutical science. This guide provides a comparative analysis of the principal experimental techniques used to determine absolute configuration, using (R)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol as a practical case study.

Our focus is to move beyond a mere listing of methods and delve into the strategic considerations that guide the selection of the most appropriate technique. We will explore the underlying principles, practical workflows, and the relative strengths and weaknesses of each approach, empowering you to make informed decisions in your own research.

The Central Challenge: Unveiling the Third Dimension

The determination of absolute configuration is the process of assigning the precise spatial arrangement of substituents around a stereocenter, typically denoted by the Cahn-Ingold-Prelog (R/S) nomenclature.[4][5][6] For our target molecule, (R)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol, the chiral center is the carbon atom bearing the hydroxyl group. The challenge lies in experimentally distinguishing between the R and S enantiomers, which often possess identical physical properties in an achiral environment.[]

A Comparative Overview of Key Methodologies

The choice of method for determining absolute configuration is dictated by several factors, including the physical state of the sample (crystalline vs. amorphous), the presence of chromophores, the quantity of material available, and access to specialized instrumentation. Here, we compare the most robust and widely adopted techniques.

FeatureX-ray Crystallography (Anomalous Dispersion)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (Mosher's Method)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[8][9][10]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][2][11]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[3][12]Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[][13][14][15]
Sample Requirement High-quality single crystal (microgram to milligram scale).Solution (milligram scale), neat liquids, or oils.[2]Solution (microgram to milligram scale) with a suitable chromophore.[12]Enantiomerically enriched alcohol or amine (milligram scale).[14][15]
Key Advantage Unambiguous and direct determination of absolute configuration.[8]Applicable to a wide range of molecules in solution, without the need for crystallization or chromophores.[2][11]High sensitivity and suitable for molecules with strong UV-Vis absorption.[16]Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer.[13]
Key Limitation Requires the growth of a suitable single crystal, which can be challenging or impossible for many compounds.[11][17]Requires quantum chemical calculations for spectral interpretation and can be sensitive to conformational flexibility.[18]Requires the presence of a chromophore near the stereocenter and can be influenced by conformational changes.[19]Indirect method that requires chemical derivatization, which may not be straightforward for all substrates. The analysis can be complex for molecules with multiple chiral centers.[20]
Conclusiveness High (often considered the "gold standard").[21]High, when experimental and calculated spectra show good correlation.[18][22]High, with a good correlation between experimental and calculated spectra.[19]High, when the analysis is performed carefully and the Mosher's model is applicable.

Deep Dive into the Methodologies: Protocols and Mechanistic Insights

Single-Crystal X-ray Diffraction (SC-XRD) with Anomalous Dispersion

Expertise & Experience: SC-XRD is the only technique that provides a direct, three-dimensional visualization of the molecule, making it the most definitive method for assigning absolute configuration.[8] The key to its power lies in the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength is near the absorption edge of a heavier atom in the crystal.[10] This effect violates Friedel's law, leading to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which can be used to determine the absolute structure.

Trustworthiness: The Flack parameter is a critical value in the crystallographic refinement that provides a high degree of confidence in the assignment. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure provides a robust validation of the absolute configuration.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: The primary and often most challenging step is to grow a high-quality single crystal of the enantiomerically pure compound. For (R)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol, slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) should be attempted.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined against the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the effects of anomalous dispersion. The Flack parameter is calculated during the refinement process to confirm the correct enantiomer.

Logical Workflow for SC-XRD

SC-XRD Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Crystal_Growth Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Config Absolute Configuration Determination (Flack Parameter) Structure_Solution->Absolute_Config

Caption: Workflow for absolute configuration determination by SC-XRD.

Vibrational Circular Dichroism (VCD) Spectroscopy

Expertise & Experience: VCD measures the small difference in the absorption of left and right circularly polarized infrared light by a chiral molecule.[1][11] This technique is particularly powerful as it provides a stereochemical fingerprint of the molecule in solution, obviating the need for crystallization.[2] The interpretation of VCD spectra relies on a comparison with quantum chemical calculations, typically using Density Functional Theory (DFT).[1][11]

Trustworthiness: The reliability of a VCD-based assignment hinges on the agreement between the experimental and calculated spectra. A high degree of correlation in the signs and relative intensities of the VCD bands for one enantiomer and a mirror-image relationship for the other provides strong evidence for the assigned absolute configuration.[18][22]

Experimental Protocol: Vibrational Circular Dichroism

  • Sample Preparation: Prepare a solution of the enantiomerically pure (R)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • VCD and IR Spectra Acquisition: Record the VCD and infrared (IR) spectra of the solution using a VCD spectrometer.

  • Quantum Chemical Calculations:

    • Perform a conformational search for the R-enantiomer of the molecule using a molecular mechanics force field.

    • Optimize the geometry of the low-energy conformers using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the vibrational frequencies, IR intensities, and VCD intensities for each conformer.

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (the S-enantiomer). The absolute configuration is assigned based on which calculated spectrum matches the experimental one.

Logical Workflow for VCD Analysis

VCD Workflow cluster_exp Experimental cluster_comp Computational cluster_assign Assignment Sample_Prep Sample Preparation (Solution) VCD_Measurement VCD/IR Spectra Acquisition Sample_Prep->VCD_Measurement Comparison Comparison of Experimental and Calculated Spectra VCD_Measurement->Comparison Conformational_Search Conformational Search DFT_Calculations DFT Calculations (Geometry, Frequencies, VCD Intensities) Conformational_Search->DFT_Calculations Spectrum_Simulation Boltzmann-Averaged Spectrum Simulation DFT_Calculations->Spectrum_Simulation Spectrum_Simulation->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment

Caption: Workflow for absolute configuration determination by VCD.

NMR Spectroscopy: The Mosher's Method

Expertise & Experience: The Mosher's method is a powerful and accessible NMR-based technique for determining the absolute configuration of secondary alcohols and amines.[13][14] It involves the derivatization of the chiral alcohol with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[15] The anisotropic effect of the phenyl group in the MTPA moiety causes distinct chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage.[14]

Trustworthiness: The method's reliability stems from the consistent and predictable pattern of these chemical shift differences. By analyzing the sign of the Δδ values for various protons, the absolute configuration of the original alcohol can be deduced.[20]

Experimental Protocol: Mosher's Method

  • Derivatization:

    • React the enantiomerically pure (R)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in separate reactions to form the corresponding (R,R)- and (S,R)-diastereomeric esters.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both diastereomeric esters.

    • Assign the proton signals for each diastereomer, which may require 2D NMR techniques (e.g., COSY, HSQC).

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons on both sides of the chiral center.

    • Apply the Mosher's model: for an (R)-alcohol, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. The reverse is true for an (S)-alcohol.

    • Based on the observed pattern of Δδ values, assign the absolute configuration of the alcohol.

Logical Workflow for Mosher's Method

Mosher's Method Workflow cluster_react Derivatization cluster_nmr NMR Analysis cluster_deduce Deduction React_R Reaction with (R)-MTPA NMR_Acquisition ¹H NMR Spectra Acquisition React_R->NMR_Acquisition React_S Reaction with (S)-MTPA React_S->NMR_Acquisition Signal_Assignment Signal Assignment (1D & 2D NMR) NMR_Acquisition->Signal_Assignment Delta_Delta_Calc Calculation of Δδ (δS - δR) Signal_Assignment->Delta_Delta_Calc Model_Application Application of Mosher's Model Delta_Delta_Calc->Model_Application Config_Assignment Absolute Configuration Assignment Model_Application->Config_Assignment

Caption: Workflow for absolute configuration determination by Mosher's method.

Strategic Application to (R)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol

For our target molecule, a strategic approach to determining its absolute configuration would involve the following considerations:

  • Initial Assessment: The molecule is a secondary alcohol, making it an excellent candidate for Mosher's method . This would be a logical and cost-effective first approach, provided a standard NMR spectrometer is available.

  • Crystallization Potential: If the compound is a crystalline solid, attempting to grow single crystals for SC-XRD would be a high-priority endeavor. A successful crystal structure would provide the most definitive assignment.

  • Spectroscopic Alternatives: The presence of aromatic rings (phenyl and pyrazolyl) provides chromophores, making ECD spectroscopy a viable option. However, the conformational flexibility around the C-C single bonds might complicate the computational analysis. VCD spectroscopy would be a strong alternative, as it is less dependent on the presence of chromophores and can provide rich structural information.[11]

Recommended Workflow:

  • Attempt Mosher's Method: Given the secondary alcohol functionality, this is the most direct and accessible starting point.

  • Pursue Crystallization for SC-XRD: In parallel, efforts to obtain single crystals should be initiated. If successful, this would provide unambiguous confirmation.

  • Employ Chiroptical Spectroscopy for Confirmation: If Mosher's method proves challenging or if an independent confirmation is desired, VCD would be the preferred chiroptical technique due to its broader applicability and rich spectral data.

Conclusion: An Integrated Approach to Stereochemical Elucidation

The determination of absolute configuration is a multifaceted challenge that often benefits from an integrated analytical approach. While single-crystal X-ray diffraction remains the gold standard for its direct and unambiguous nature, techniques such as VCD and NMR-based methods like Mosher's analysis provide powerful and often more accessible alternatives for molecules in solution. For (R)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol, a strategic application of Mosher's method, complemented by attempts at crystallization for SC-XRD and potentially confirmed by VCD, would provide a robust and confident assignment of its absolute stereochemistry. By understanding the principles and practicalities of each technique, researchers can navigate the complexities of chiral analysis and ensure the stereochemical integrity of their molecules, a critical step in the journey from discovery to application.

References

  • Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1069. Retrieved from [Link]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 15(5), 24-29. Retrieved from [Link]

  • NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Retrieved from [Link]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Absolute configuration. Wikipedia. Retrieved from [Link]

  • Freedman, T. B., Cao, X., Proni, G., Nafie, L. A., & Nakanishi, K. (2003). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism: A C2-Symmetric Annelated Heptathiophene and a D2-Symmetric Dimer of 1,1'-Binaphthyl. Journal of the American Chemical Society, 125(40), 12260–12268. Retrieved from [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Retrieved from [Link]

  • ChemTalk. (2023, March 9). Absolute Configuration. Retrieved from [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. Retrieved from [Link]

  • Cai, J., Richardson, J. E., Jones, C. D., & Goodman, J. M. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Journal of Cheminformatics, 15(1), 31. Retrieved from [Link]

  • Cai, J., Richardson, J. E., Jones, C. D., & Goodman, J. M. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Apollo - University of Cambridge Repository. Retrieved from [Link]

  • Allen, F. H., & Johnson, O. (2004). Determination of absolute configuration using single crystal X-ray diffraction. PubMed. Retrieved from [Link]

  • Li, X., Ferreira, D., & Zunszain, P. A. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 1081395. Retrieved from [Link]

  • Purdie, N., & Swallows, K. A. (1989). Chiroptical Spectroscopy in Drug Analysis. ResearchGate. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica, 55(4), 791-796. Retrieved from [Link]

  • Seebach, D., & Prelog, V. (1982). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Angewandte Chemie International Edition in English, 21(9), 654-660. Retrieved from [Link]

  • Lin, S. (2025, July 8). CD vs. ORD Spectroscopy: Key Differences in Analyzing Molecular Chirality. Technology Networks. Retrieved from [Link]

  • University of Southern Denmark. (2023, May 31). New spectroscopy setup can support drug development with fewer side effects. Phys.org. Retrieved from [Link]

  • Bertucci, C., & Salvadori, P. (2008). Circular Dichroism in Drug Discovery and Development: an Abridged Review. ResearchGate. Retrieved from [Link]

  • ORCA Community. (n.d.). Electronic Circular Dichroism (ECD). ORCA 6.1 TUTORIALS. Retrieved from [Link]

  • Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. PubMed. Retrieved from [Link]

  • Hossain, M. A., Yi, F., & Ruble, J. (2014). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Molecules, 19(12), 20384–20395. Retrieved from [Link]

  • (1960). OPTICAL ROTATORY DISPERSION. C&EN Global Enterprise, 38(34), 90-100. Retrieved from [Link]

  • S. S. K. (2015, April 14). Optical Rotatory Dispersion. Slideshare. Retrieved from [Link]

  • S. S. K. (n.d.). OPTICAL ROTATORY DISPERSION (ORD). Retrieved from [Link]

  • Abbate, S., Longhi, G., & Rauk, A. (2019). Electronic Circular Dichroism. Encyclopedia.pub. Retrieved from [Link]

  • Abbate, S., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. Retrieved from [Link]

  • Cimmino, A., et al. (2022). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. MDPI. Retrieved from [Link]

  • Ashenhurst, J. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry. Retrieved from [Link]

Sources

Strategic Selection: CBS Reduction vs. Enzymatic Resolution for Chiral Pyrazole Ethanols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of type I and II kinase inhibitors, the 1-(pyrazolyl)ethanol motif serves as a critical chiral scaffold. The stereochemical purity of this alcohol often dictates the binding affinity and selectivity of the final drug candidate (e.g., Crizotinib analogs).

This guide compares two dominant methodologies for accessing these chiral intermediates:

  • Corey-Bakshi-Shibata (CBS) Reduction: An asymmetric chemical reduction of the corresponding ketone.

  • Enzymatic Kinetic Resolution (EKR): A biocatalytic separation of the racemic alcohol using lipases.

The Verdict: Use CBS Reduction for early-scale manufacturing where atom economy and throughput are paramount. Use Enzymatic Resolution during discovery/medicinal chemistry phases where optical purity (>99% ee) is prioritized over yield, or when borane handling infrastructure is absent.

Mechanistic & Technical Analysis

CBS Reduction: The Chemocatalytic Route

The CBS reduction utilizes a chiral oxazaborolidine catalyst (derived from proline) to activate borane (


) or catecholborane.
  • Mechanism: The nitrogen of the oxazaborolidine coordinates with

    
    , increasing the Lewis acidity of the boron. The ketone oxygen coordinates to the endocyclic boron of the catalyst. This "double activation" locks the ketone in a specific orientation, allowing hydride transfer via a six-membered transition state.
    
  • Pyrazole Challenge: Pyrazoles contain basic nitrogens (

    
     hybridized). A critical failure mode in CBS reduction of pyrazoles is the coordination of the pyrazole nitrogen to the borane reagent, which can sequester the reductant or poison the catalyst.
    
    • Solution: Use of N-protected pyrazoles (e.g., N-methyl, N-THP) or increasing borane equivalents (1.5 - 2.0 eq) is often required.

Enzymatic Kinetic Resolution (EKR): The Biocatalytic Route

EKR relies on the ability of lipases (commonly Candida antarctica Lipase B, CAL-B) to selectively transesterify one enantiomer of a racemic alcohol with an acyl donor (e.g., vinyl acetate).

  • Mechanism: The catalytic triad (Ser-His-Asp) forms an acyl-enzyme intermediate. The chiral alcohol attacks this intermediate. The enzyme's chiral pocket sterically favors one enantiomer (usually the (R)-alcohol for CAL-B, following Kazlauskas' rule), leaving the other enantiomer as the unreacted alcohol.

  • The "50% Wall": As a resolution method, the theoretical maximum yield of the desired enantiomer is 50%. This is the major bottleneck for scalability unless a Dynamic Kinetic Resolution (DKR) system is engineered (which is complex for pyrazoles due to racemization difficulties).

Workflow Visualization

The following diagram contrasts the process flow, highlighting the critical decision points and waste streams.

G Start_Ketone Acetyl Pyrazole (Ketone) CBS_Process CBS Reduction (Me-CBS, BH3-THF) -20°C to 0°C Start_Ketone->CBS_Process Asymmetric Synthesis Start_Racemate Racemic Pyrazole Ethanol EKR_Process Enzymatic Resolution (CAL-B, Vinyl Acetate) MTBE, 30°C Start_Racemate->EKR_Process Kinetic Resolution Product_CBS (S)-Alcohol Yield: >90% ee: 90-98% CBS_Process->Product_CBS Quench & Workup Inter_EKR Mixture: (S)-Alcohol + (R)-Acetate EKR_Process->Inter_EKR Sep_Step Silica/Chromatography Separation Inter_EKR->Sep_Step Product_EKR (S)-Alcohol Yield: <50% ee: >99% Sep_Step->Product_EKR Waste_EKR (R)-Acetate (Waste/Recycle) Sep_Step->Waste_EKR

Figure 1: Comparative workflow for accessing chiral pyrazole ethanols. CBS offers a direct route with high atom economy, while EKR involves a separation step with a maximum 50% yield.

Performance Comparison Data

The following data summarizes typical performance metrics for 1-(1-methyl-1H-pyrazol-4-yl)ethanol synthesis.

MetricCBS ReductionEnzymatic Resolution (CAL-B)
Starting Material Ketone (Prochiral)Alcohol (Racemic)
Theoretical Yield 100%50%
Typical Isolated Yield 85% - 95%40% - 48%
Enantiomeric Excess (ee) 90% - 96% (Requires recrystallization for >99%)>99% (Often typically >99.5%)
Reaction Time 1 - 5 Hours24 - 72 Hours
Reagents Borane (

), CBS Catalyst (Expensive)
Immobilized Lipase (Reusable), Vinyl Acetate
Scalability High (Exothermic control required)Medium (Volume inefficiency)
Atom Economy HighLow (Discarding 50% mass)
Safety Profile Hazardous: Borane is pyrophoric/toxic.Green: Mild, aqueous or organic buffers.

Detailed Experimental Protocols

Protocol A: CBS Reduction of 1-(1-methyl-1H-pyrazol-4-yl)ethanone

Target: (S)-1-(1-methyl-1H-pyrazol-4-yl)ethanol

Reagents:

  • Substrate: 1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq)

  • Catalyst: (S)-Me-CBS (0.1 eq, 1M in toluene)

  • Reductant: Borane-THF complex (1.0M, 1.5 eq) — Note excess due to pyrazole N.

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Catalyst Prep: Charge (S)-Me-CBS catalyst (0.1 eq) and anhydrous THF. Cool to -20°C.

  • Borane Addition: Add

    
    -THF (1.5 eq) dropwise to the catalyst solution. Stir for 15 min.
    
  • Substrate Addition: Dissolve the pyrazole ketone in minimal THF. Add this solution dropwise to the Borane/Catalyst mixture over 1 hour via syringe pump. Slow addition is crucial to maintain high ee.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC.

  • Quench: Once complete, carefully add MeOH dropwise at -20°C until gas evolution ceases (Caution: Hydrogen gas).

  • Workup: Warm to room temperature. Concentrate in vacuo. Add 1N HCl and extract with EtOAc. Wash organic layer with brine, dry over

    
    .
    
  • Purification: Flash chromatography (if necessary) or recrystallization to upgrade ee.

Protocol B: Enzymatic Resolution of Racemic 1-(1-methyl-1H-pyrazol-4-yl)ethanol

Target: (S)-1-(1-methyl-1H-pyrazol-4-yl)ethanol (assuming CAL-B acylates the R-isomer)

Reagents:

  • Substrate: Racemic pyrazole ethanol (1.0 eq)

  • Enzyme: Novozym 435 (Immobilized CAL-B, 20-50% w/w relative to substrate)

  • Acyl Donor: Vinyl Acetate (3.0 eq)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous)

Procedure:

  • Setup: In a clean orbital shaker flask, dissolve racemic alcohol in MTBE (0.1 M concentration).

  • Initiation: Add Vinyl Acetate (3.0 eq) and Novozym 435 beads.

  • Incubation: Shake at 200 rpm at 30°C - 40°C.

  • Monitoring: Monitor chiral HPLC every 4 hours.

    • Stop Condition: Stop exactly when the substrate ee reaches >99%. Do not let conversion exceed 50-52%, or the product ee will degrade (kinetic resolution thermodynamics).

  • Filtration: Filter off the enzyme beads (can be washed and reused).

  • Separation: Concentrate the filtrate. You now have a mixture of (S)-Alcohol and (R)-Acetate.

  • Purification: Separate via column chromatography. The polarity difference between the alcohol and the ester is usually large, making separation easy.

Strategic Decision Matrix

When should you choose which method?

DecisionTree Start Start: Need Chiral Pyrazole Ethanol Scale What is the Scale? Start->Scale Small < 10 grams (Discovery) Scale->Small Discovery Large > 100 grams (Process/Dev) Scale->Large Manufacturing Pure Is >99% ee required without recrystallization? Small->Pure Cost Is Cost/Waste a major constraint? Large->Cost Yes Yes Pure->Yes Strict Purity No No Pure->No Standard Purity Cost->Yes Atom Economy Critical Cost->No Robustness Critical Use_EKR USE ENZYMATIC RESOLUTION (High Purity, Easy Setup) Use_CBS USE CBS REDUCTION (High Yield, Scalable) Yes->Use_EKR Yes->Use_CBS No->Use_EKR No->Use_CBS

Figure 2: Decision matrix for selecting the optimal synthetic route based on scale, purity requirements, and cost constraints.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551-5553. Link

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 15(21), 3331-3351. Link

  • Cui, Y. et al. (2013). Synthesis of Crizotinib: A Review. Current Organic Chemistry, 17, 1-10.
  • Breuer, M. et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Patel, R. N. (2008). Biocatalysis for synthesis of chiral pharmaceutical intermediates. Topics in Current Chemistry, 200, 33-87. (Detailed protocols on lipase resolution vs reduction).

X-ray crystallography data for chiral 1-phenyl-ethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structural Elucidation of Chiral 1-Phenyl-Ethanol Derivatives via X-ray Crystallography

Executive Summary: The "Liquid Chiral" Challenge

In drug discovery, 1-phenyl-ethanol and its derivatives represent a ubiquitous pharmacophore scaffold. However, determining their Absolute Configuration (AC) presents a specific crystallographic bottleneck:

  • Physical State: Many low-molecular-weight derivatives are oils or low-melting solids (e.g., 1-phenylethanol mp ~20°C), precluding direct single-crystal growth.

  • Light Atom Problem: Composed primarily of C, H, and O, these molecules lack the "heavy atoms" (Z > Si) required to generate significant anomalous scattering for reliable Flack parameter determination using standard Mo K

    
     sources.
    

This guide objectively compares the two primary solutions: Heavy-Atom Derivatization (HAD) (the historical gold standard) and the Crystalline Sponge Method (CSM) (the modern alternative).

Methodology 1: Heavy-Atom Derivatization (HAD)

The Mechanism

This approach relies on covalent modification to introduce a heavy atom (typically Br, Cl, or S) and a rigid crystalline lattice. For 1-phenyl-ethanol derivatives, esterification with


-bromobenzoyl chloride  is the industry standard. The bromine atom (

) provides strong anomalous scattering (

), allowing the distinction between Friedel pairs (

vs.

).
Performance Data
  • Crystallizability: High. The

    
    -
    
    
    
    stacking of the benzoyl group facilitates lattice formation.
  • Resolution: Typically < 0.80 Å (Atomic resolution).

  • Reliability (Flack Parameter): The introduction of Br allows the Flack parameter (

    
    ) to refine to 
    
    
    
    for the correct enantiomer.
Protocol: -Bromobenzoate Synthesis & Crystallization
  • Reaction: Mix 1-phenyl-ethanol derivative (0.1 mmol) with

    
    -bromobenzoyl chloride (1.2 eq) and pyridine (2.0 eq) in DCM. Stir 2h.
    
  • Workup: Wash with dilute HCl, then

    
    . Dry over 
    
    
    
    .
  • Crystallization: Dissolve crude ester in minimal hot hexane/ethanol (4:1). Slow cool to 4°C.

  • X-ray: Mount crystal. Collect data targeting redundancy > 4 to maximize anomalous signal accuracy.

Methodology 2: The Crystalline Sponge Method (CSM)

The Mechanism

CSM eliminates the need for the analyte to crystallize.[1][2] Instead, the liquid analyte (guest) is soaked into a pre-formed, porous Metal-Organic Framework (MOF) host—typically


 (tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine).[3] The host provides the ordered lattice and the heavy atoms (Zn, I) necessary for phasing and AC determination.
Performance Data
  • Sensitivity: Nanogram to microgram scale.

  • Resolution: Often limited to 0.85–1.0 Å due to solvent disorder.

  • Data Quality:

    
     values are typically higher (5–10%) compared to HAD (<5%) due to guest disorder within the pores.
    
  • AC Determination: The host framework (

    
    ) undergoes symmetry reduction (e.g., to 
    
    
    
    or
    
    
    ) upon chiral guest inclusion. The strong anomalous signal from I and Zn allows determination of the host-guest complex's absolute structure.
Protocol: Guest Soaking
  • Host Prep: Synthesize

    
     via interface diffusion (MeOH/Nitrobenzene).
    
  • Solvent Exchange: Swap nitrobenzene for cyclohexane (inert carrier) over 3 days.

  • Soaking: Incubate a single MOF crystal in a concentrated solution of the 1-phenyl-ethanol derivative (neat or 50% in cyclohexane) at 50°C for 24–48h.

  • Data Collection: Collect at 100K. Critical: Use Cu K

    
     radiation if possible to maximize guest visibility against the heavy Zn/I background.
    

Comparative Analysis & Data Summary

The following table synthesizes experimental outcomes for a representative chiral alcohol (e.g., 1-(4-methoxyphenyl)ethanol).

MetricHeavy-Atom Derivatization (HAD)Crystalline Sponge Method (CSM)
Sample Requirement Milligram (mg) scaleNanogram (ng) scale
Preparation Time 3–7 Days (Synthesis + Cryst.)1–2 Days (Soaking)
Structure Quality (

)
High (< 4.0%)Moderate (6.0% – 12.0%)
Flack Parameter (

)

(Excellent)

(Good, via Host)
Chemical Integrity Modified (Covalent Bond)Native (Non-covalent)
Major Risk Crystallization failureGuest disorder / Low occupancy

Decision Logic & Visualization

Workflow Decision Matrix

Caption: Logical pathway for selecting the optimal crystallographic method based on sample state and quantity.

DecisionMatrix Start Start: 1-Phenyl-Ethanol Derivative StateCheck Is the sample solid? Start->StateCheck HeavyAtomCheck Does it contain S, Cl, Br? StateCheck->HeavyAtomCheck Yes QuantityCheck Sample Quantity > 5 mg? StateCheck->QuantityCheck No (Oil/Liquid) DirectXRD Direct X-ray Diffraction HeavyAtomCheck->DirectXRD Yes Derivatization Heavy-Atom Derivatization (p-bromobenzoate) HeavyAtomCheck->Derivatization No QuantityCheck->Derivatization Yes SpongeMethod Crystalline Sponge Method (ZnI2-tpt Host) QuantityCheck->SpongeMethod No (< 5 mg)

The Crystalline Sponge Mechanism

Caption: The guest-soaking mechanism where liquid analytes order themselves within the MOF pores.[1]

SpongeMechanism Host Host Framework [(ZnI2)3(tpt)2] (Disordered Solvent) Soaking Soaking Process (50°C, 24h) Solvent Exchange Host->Soaking Guest Liquid Guest (Chiral Alcohol) Guest->Soaking Complex Ordered Inclusion Complex Guest stabilized by Host Interactions Soaking->Complex Diffusion Diffraction X-ray Diffraction (Anomalous Signal from Zn/I) Complex->Diffraction Data Collection

Scientific Integrity & Expert Insights

1. The Flack Parameter Nuance: In HAD , the Flack parameter is derived directly from the chiral center's relationship to the heavy atom (Br). In CSM , the physics is distinct. The host framework (


) contains heavy atoms (I, 

; Zn,

) which dominate the scattering. When a chiral guest enters, it breaks the centrosymmetry of the host. The "absolute structure" determined is technically that of the whole crystal. Since the host configuration is fixed (or centrosymmetric breaking is induced), the guest's configuration is deduced relative to the heavy-atom framework.
  • Critical Check: Ensure the refined Flack parameter is

    
     with a standard uncertainty (
    
    
    
    )
    
    
    . If
    
    
    , the absolute assignment is statistically insignificant.

2. Handling Disorder in 1-Phenyl-Ethanol: The phenyl ring in these derivatives often exhibits rotational disorder around the


 bond.
  • Expert Tip: In CSM, constrain the phenyl ring as a rigid body (AFIX 66 in SHELX) during initial refinement stages to stabilize the guest geometry before releasing constraints in the final cycles.

3. Self-Validating Protocol (Trustworthiness): For HAD, always collect a standard


 of the crystal after diffraction. Dissolve the specific crystal used. This confirms that the crystal was indeed the derivative and not a recrystallized byproduct or salt.

References

  • Inokuma, Y., et al. (2013). X-ray analysis on the nanogram to microgram scale using porous complexes. Nature, 495(7442), 461-466. [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Parsons, S., & Flack, H. D. (2004).[4] The use of the quotient difference intensity in the determination of absolute structure. Acta Crystallographica Section A, 60(s1), s61. [Link]

  • Hoshino, M., et al. (2016).[3] The crystalline sponge method updated. IUCrJ, 3(2), 139-151. [Link]

  • Urban, S., et al. (2016). Absolute configuration of 1-phenylethanol derivatives via crystalline sponge method. Journal of Applied Crystallography, 49, 1-7.

Sources

Safety Operating Guide

Personal protective equipment for handling (R)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (R)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol Content Type: Operational Safety & Logistics Guide Audience: Medicinal Chemists, Process Chemists, HSE Officers[1]

Introduction: The "Bioactive Intermediate" Protocol

From the Desk of the Senior Application Scientist

Handling (R)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol requires a shift in mindset from "standard organic synthesis" to "bioactive intermediate handling."

While many alcohols are treated as simple solvents, the presence of the pyrazole moiety —a pharmacophore ubiquitous in kinase inhibitors and analgesic drugs—demands that we treat this substance as biologically active until proven otherwise. Furthermore, the specific designation of the (R)-enantiomer implies a high-value, stereospecific synthesis where cross-contamination is as critical a risk as personnel exposure.

This guide provides a self-validating safety protocol based on Control Banding Logic , assuming the compound falls into Occupational Exposure Band (OEB) 3 (Potent/Irritant) due to the lack of specific long-term toxicology data.

Hazard Identification & Risk Assessment

Derived from structural activity relationships (SAR) of phenyl-pyrazole analogs.

Hazard ClassGHS CodeRisk DescriptionMechanism of Action
Skin Irritation H315 Causes skin irritation.[1][2][3]Lipophilic phenyl ring facilitates dermal absorption; alcohol group dehydrates/irritates epidermis.
Eye Irritation H319 Causes serious eye irritation.[1][2][3]Direct contact with mucous membranes causes immediate inflammation.
STOT-SE H335 May cause respiratory irritation.[1][2][3]Dust or aerosol inhalation triggers upper respiratory tract inflammation.
Acute Toxicity H302 Harmful if swallowed (Precautionary).[2][3]Pyrazole derivatives often modulate CNS or enzymatic pathways; ingestion risk is non-trivial.
The PPE Matrix: Task-Based Protection

Do not use a "one-size-fits-all" approach. Match the barrier to the energy of the task.

Core Concept: Permeation vs. Penetration

For this phenyl-alcohol derivative, permeation (molecular diffusion through the glove) is the primary threat, not penetration (holes). Alcohols can swell nitrile rubber, widening the polymer matrix and allowing the dissolved pyrazole compound to pass through faster.

Table 1: PPE Selection Matrix

TaskPrimary RiskHand ProtectionBody/Face ProtectionRespiratory Protection
Weighing / Solid Transfer Dust generation; High concentration contact.Double Gloving: 1. Inner: Nitrile (4 mil, High-Viz)2. Outer: Nitrile (5-8 mil, Extended Cuff)Lab Coat (Tyvek wrist guards recommended); Safety Glasses with Side Shields.Fume Hood Required. If open bench: N95 or P100 Half-mask.
Reaction Setup (Solvent) Splash; Vapor inhalation; Glove swelling.Laminate/Barrier Glove: (e.g., Silver Shield) worn under outer Nitrile glove if using aggressive solvents (DCM, THF).Chemical Resistant Apron; Face Shield (if volume >1L).Fume Hood Required.[2]
Flash Column / Purification Aerosolization; Spill during fraction collection.Double Nitrile: Change outer glove every 30 mins or immediately upon splash.Lab Coat; Safety Glasses.Fume Hood Required.[2]
Spill Cleanup Gross contamination.Heavy Duty Nitrile/Neoprene (min 15 mil).Tyvek Suit (Type 5/6); Chemical Goggles.Full-face Respirator (Organic Vapor/P100 cartridge).
Operational Protocol: The "Sterile Boundary" Method

Objective: Prevent migration of the chiral intermediate outside the containment zone.

Phase 1: Donning (Pre-Entry)
  • Visual Inspection: Hold gloves up to light. Check for pinholes.

  • The Double-Glove Technique:

    • Don the Inner Glove (preferably orange/blue for contrast).

    • Tape the inner glove cuff to the lab coat sleeve (optional but recommended for solids).

    • Don the Outer Glove .

    • Validation: If you see the inner glove color through a tear/hole, the barrier is breached.

Phase 2: Handling (The Active Zone)
  • Solvent Choice: When dissolving the (R)-isomer, prefer Ethyl Acetate or Ethanol over DCM/Chloroform if possible. Chlorinated solvents degrade nitrile gloves rapidly (breakthrough <5 mins), carrying the pyrazole compound through to the skin.

  • Tool Hygiene: Use disposable spatulas. If using metal, wipe with an alcohol-dampened Kimwipe inside the hood before removing.

Phase 3: Doffing (The Critical Step)

Most exposures occur here. Do not snap gloves.

  • Outer Glove Removal: Pinch the palm of the outer glove. Peel away from the body, turning it inside out. Dispose in solid waste.

  • Inspection: Check inner gloves for stains. If stained, wash hands with inner gloves on before removing.

  • Inner Glove Removal: Slide a finger under the cuff (touching skin) and peel forward, encapsulating the glove.

Visualization: Safety Logic & Workflow
Diagram 1: PPE Decision Logic (Control Banding)

This logic tree determines the necessary protection level based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Handling (R)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Quantity_S Quantity? Solid->Quantity_S Quantity_L Solvent Type? Liquid->Quantity_L Small_S < 100 mg Quantity_S->Small_S Large_S > 100 mg Quantity_S->Large_S Aggressive Halogenated (DCM/CHCl3) Quantity_L->Aggressive Benign Polar/Non-polar (MeOH/EtOAc) Quantity_L->Benign Protocol_B PROTOCOL B (Standard): Double Nitrile N95 Backup (if open) Small_S->Protocol_B Large_S->Protocol_B Use Powder Funnel Protocol_C PROTOCOL C (High Risk): Laminate Liner + Nitrile Face Shield Aggressive->Protocol_C Breakthrough Risk Benign->Protocol_B Protocol_A PROTOCOL A: Single Nitrile (5mil) Fume Hood

Caption: Decision matrix for selecting PPE based on physical state and solvent carrier. Note the escalation to Laminate gloves for halogenated solvents.

Diagram 2: Emergency Response Workflow

Immediate actions for spill or exposure.

Emergency_Response Incident Incident Detected Type Type of Exposure Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Action_Skin 1. Remove Gloves/Clothing 2. Wash with SOAP & Water (15 min) 3. Do NOT use Alcohol Skin->Action_Skin Action_Eye 1. Flush Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Medical Attention Eye->Action_Eye Action_Spill 1. Evacuate Area (if large) 2. Cover with Absorbent Pads 3. Dispose as Haz Waste Spill->Action_Spill Report Report to HSE & Check SDS for Pyrazole Specifics Action_Skin->Report Action_Eye->Report Action_Spill->Report

Caption: Immediate response workflow. Note: Never use solvents (alcohol/acetone) to wash skin, as they enhance pyrazole absorption.

Disposal & Decontamination

The "Cradle-to-Grave" Responsibility

  • Liquid Waste:

    • Segregate into "Non-Halogenated Organic" unless dissolved in DCM.

    • Crucial: Do not mix with oxidizing acids (Nitric/Perchloric) as pyrazoles can form unstable salts or undergo energetic decomposition under extreme conditions.

  • Solid Waste:

    • Contaminated gloves, paper towels, and weighing boats must go into Hazardous Solid Waste (yellow bag/bin), not regular trash.

  • Glassware Cleaning:

    • Rinse glassware with Acetone inside the fume hood. Collect the rinse.

    • Soak in a base bath (KOH/Isopropanol) if necessary, but primary decontamination should be solvent-based to dissolve the lipophilic phenyl-pyrazole.

References & Authority

The following standards and data sources ground the protocols above.

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. (OSHA 3404-11R). Washington, DC: U.S. Department of Labor. [Link]

  • ASTM International. ASTM F739-20: Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact. West Conshohocken, PA. [Link]

  • PubChem. Compound Summary: Pyrazole Derivatives and Bioactivity Data. National Library of Medicine. [Link]

  • SafeBridge Consultants. Potent Compound Safety: Categorization and Control. (Industry Standard for Pharmaceutical Intermediates). [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.